VU0360172
Beschreibung
Eigenschaften
Molekularformel |
C18H15FN2O |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22) |
InChI-Schlüssel |
NEMHWVUKNWAKTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
VU0360172: A Technical Guide for Researchers
An In-depth Examination of the Positive Allosteric Modulator of mGlu5 Receptors
This technical guide provides a comprehensive overview of VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, key experimental protocols, and associated signaling pathways.
Core Compound Data
This compound has emerged as a valuable tool for investigating the therapeutic potential of mGlu5 modulation in various central nervous system disorders. The compound's fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 1309976-62-2 (hydrochloride) | |
| Molecular Weight | 330.78 g/mol (hydrochloride) | |
| Molecular Formula | C₁₈H₁₅FN₂O · HCl | |
| Chemical Name | N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide, hydrochloride |
Key Efficacy and Potency Data
This compound exhibits high potency and selectivity for the mGlu5 receptor. Its efficacy has been demonstrated in a variety of in vitro and in vivo models.
| Parameter | Value | Assay System | References |
| EC₅₀ | 16 nM | mGlu5 receptor activation | |
| Kᵢ | 195 nM | mGlu5 receptor binding | |
| In Vivo Efficacy | Reverses amphetamine-induced hyperlocomotion | Rodent models | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established procedures in the field and can be adapted for specific research needs.
In Vivo Assessment of Antipsychotic-Like Activity: Amphetamine-Induced Hyperlocomotion
This protocol is designed to evaluate the potential antipsychotic effects of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine in rodents.[1]
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Male Sprague-Dawley rats (250-300 g)
-
Open-field activity chambers equipped with infrared photobeams
Procedure:
-
Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Habituate the animals to the open-field chambers for 30-60 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
Immediately place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle- and amphetamine-treated control groups.
In Vitro Assessment of mGlu5 Receptor Signaling: Polyphosphoinositide (PI) Hydrolysis Assay
This assay measures the potentiation of glutamate-induced PI hydrolysis by this compound in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
[³H]myo-inositol
-
Assay medium (e.g., DMEM)
-
LiCl
-
Glutamate
-
This compound
-
Dowex AG1-X8 resin
Procedure:
-
Plate HEK293-mGlu5 cells in 24-well plates and grow to confluency.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 16-24 hours.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for 15 minutes to inhibit inositol monophosphatase.
-
Add varying concentrations of this compound or vehicle and incubate for a specified time.
-
Stimulate the cells with a submaximal concentration of glutamate (e.g., EC₂₀) for 30-60 minutes.
-
Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).
-
Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
Receptor Binding Assay
This protocol determines the binding affinity of this compound to the mGlu5 receptor using a radioligand displacement assay.[1]
Materials:
-
Membranes from cells expressing mGlu5 receptors (e.g., HEK293-mGlu5)
-
[³H]M-MPEP (a known mGlu5 negative allosteric modulator radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]M-MPEP at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
This compound, as a positive allosteric modulator, does not activate the mGlu5 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The activation of mGlu5 receptors initiates several downstream signaling cascades.
Canonical Gq/PLC Signaling Pathway
The primary signaling pathway activated by mGlu5 receptors is the Gαq-protein coupled pathway, leading to the activation of phospholipase C (PLC).
Caption: Canonical mGlu5 receptor signaling cascade initiated by glutamate and potentiated by this compound.
Modulation of GABAergic Transmission
This compound has been shown to modulate GABAergic transmission, which may contribute to its anti-epileptic and antipsychotic-like effects. A key mechanism is the upregulation of the GABA transporter GAT-1.
References
Unraveling the Action of VU0360172: A Technical Guide to its Mechanism as a Potent mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This technical guide provides an in-depth analysis of its mechanism of action, binding characteristics, and impact on downstream signaling pathways. By summarizing key quantitative data and outlining experimental methodologies, this document serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome. Positive allosteric modulators of mGlu5, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This approach allows for a more nuanced modulation of glutamatergic signaling, potentially reducing the risk of adverse effects associated with direct agonists. This compound, a derivative of the VU0092273 scaffold, has demonstrated efficacy in preclinical models, highlighting its potential as a therapeutic agent.[1]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and binding affinity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell System | Assay | Reference |
| EC50 | 16 nM | Recombinant | Calcium Mobilization | [2][3][4] |
Table 2: Binding Affinity of this compound
| Parameter | Value | Radioligand | Preparation | Reference |
| Ki | 195 nM | [3H]MPEP | Recombinant | [2][3] |
Mechanism of Action: Allosteric Modulation
This compound functions as a positive allosteric modulator, meaning it binds to a site on the mGlu5 receptor that is topographically distinct from the orthosteric glutamate binding site.[1] This allosteric binding enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's response to endogenous neurotransmission.
Binding Site
This compound binds to the same allosteric site as the prototypical mGlu5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1] This has been confirmed through radioligand binding studies demonstrating competitive displacement of [3H]MPEP and its analogs.[5] The binding pocket is located within the seven-transmembrane (7TM) domain of the receptor.[1][6] Mutagenesis studies have identified key amino acid residues within this pocket that are crucial for the binding and activity of allosteric modulators.[6][7]
Downstream Signaling Pathways
Activation of mGlu5 by glutamate, and its potentiation by this compound, leads to the activation of several intracellular signaling cascades.
Canonical Gq/11 Pathway and Phosphoinositide Hydrolysis
The primary signaling pathway engaged by mGlu5 is the Gαq/11 pathway.[8] Upon activation, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound has been shown to stimulate polyphosphoinositide (PI) hydrolysis in vivo, a key indicator of Gq/11 pathway activation.[2][3]
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the metabotropic glutamate receptor 5 (mGlu₅) positive allosteric modulator (PAM) binding pocket: discovery of point mutations that engender a "molecular switch" in PAM pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
VU0360172: A Technical Guide to a Potent mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document provides an in-depth technical overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols, and relevant signaling pathways. This compound has demonstrated efficacy in preclinical models of neurological and psychiatric disorders, including absence epilepsy and psychosis, by potentiating the effects of the endogenous ligand, glutamate. Its primary mechanism involves the enhancement of mGlu5-mediated intracellular signaling cascades, notably polyphosphoinositide (PI) hydrolysis and the modulation of GABAergic transmission.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the mGlu5 receptor distinct from the orthosteric glutamate binding site. This binding event does not activate the receptor directly but rather enhances the receptor's response to glutamate. This potentiation leads to a more robust downstream signaling cascade upon glutamate binding.
The primary signaling pathway affected by this compound is the Gq-protein coupled pathway. Activation of mGlu5 receptors by glutamate, potentiated by this compound, leads to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological effects of mGlu5 receptor activation.[1]
Furthermore, this compound has been shown to modulate GABAergic transmission. Specifically, it can increase the expression and function of the GABA transporter GAT-1 in the thalamus, leading to increased GABA uptake.[2] This effect is dependent on PLC activation and contributes to the anti-epileptic properties of the compound.[2]
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species/System | Reference |
| EC50 | 16 nM | Rat mGlu5 receptor | [3][4][5] |
| Ki | 195 nM | Rat mGlu5 receptor | [3][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound, chemically named N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide, involves a Sonogashira coupling followed by an amidation reaction.
Step 1: Synthesis of 5-((3-fluorophenyl)ethynyl)picolinic acid
-
To a microwave vial, add 5-bromopicolinic acid (1.0 eq), 1-ethynyl-3-fluorobenzene (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Add DMF and diethylamine (6.0 eq).
-
Seal the vial and irradiate in a microwave reactor at 90 °C for 45 minutes.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 5-((3-fluorophenyl)ethynyl)picolinic acid.
Step 2: Synthesis of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide (this compound)
-
Dissolve 5-((3-fluorophenyl)ethynyl)picolinic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add cyclobutylamine (1.1 eq) and continue stirring at room temperature overnight.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.
-
Cell Culture: Seed HEK293 cells stably expressing the rat mGlu5 receptor in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37 °C for 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Add this compound at various concentrations or vehicle control to the wells and incubate for a specified period.
-
Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
In Vivo Polyphosphoinositide (PI) Hydrolysis Assay
This assay quantifies the effect of this compound on mGlu5 receptor-mediated PI hydrolysis in the brain of living animals.[6]
-
Radiolabeling: Administer [3H]myo-inositol to rodents via intracerebroventricular (i.c.v.) injection to label the brain inositol phospholipid pool. Allow 24 hours for incorporation.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally).
-
Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, striatum).
-
Extraction of Inositol Phosphates: Homogenize the brain tissue in a suitable buffer and precipitate proteins with trichloroacetic acid.
-
Chromatographic Separation: Separate the [3H]inositol phosphates from other radiolabeled compounds using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Compare the levels of [3H]inositol phosphates in this compound-treated animals to vehicle-treated controls to determine the extent of PI hydrolysis stimulation.
Amphetamine-Induced Hyperlocomotion in Rodents
This behavioral model is used to assess the antipsychotic-like potential of compounds.
-
Animal Habituation: Acclimate rodents (e.g., rats or mice) to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems) for several days prior to the experiment.[7]
-
Drug Pre-treatment: Administer this compound or vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a pre-determined pre-treatment time, administer a psychostimulant dose of amphetamine to induce hyperlocomotion.[7]
-
Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity for a set period (e.g., 60-90 minutes).[7]
-
Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks). Compare the locomotor activity of animals treated with this compound and amphetamine to those treated with vehicle and amphetamine to determine if this compound attenuates the hyperlocomotor response.
Conclusion
This compound is a valuable research tool for investigating the role of the mGlu5 receptor in the central nervous system. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of mGlu5 positive allosteric modulators for a range of neurological and psychiatric disorders.
References
- 1. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
An In-depth Technical Guide to mGlu5 Receptor Signaling Pathways in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a pivotal role in modulating synaptic plasticity, neuronal excitability, and long-term changes in synaptic strength within the central nervous system (CNS).[1] Its involvement in numerous neurological and psychiatric disorders has positioned it as a key therapeutic target. This guide provides a comprehensive overview of the core signaling pathways initiated by mGlu5, detailed experimental protocols for their investigation, and quantitative data to support research and development efforts.
Core Signaling Pathways of the mGlu5 Receptor
Activation of the mGlu5 receptor by its endogenous ligand, glutamate, initiates a complex and diverse array of intracellular signaling cascades. These can be broadly categorized into canonical G protein-dependent pathways and other interacting networks that fine-tune the cellular response.
The Canonical Gαq/11-PLC-Ca²⁺ Pathway
The most well-characterized signaling cascade for mGlu5 is its coupling to the Gαq/11 family of heterotrimeric G proteins.[2][3] This interaction initiates a canonical pathway that is fundamental to many of the receptor's physiological effects.
-
Receptor Activation: Binding of glutamate to the extracellular Venus flytrap domain of the mGlu5 receptor induces a conformational change.
-
G Protein Coupling: The activated receptor engages with a Gαq/11 protein, promoting the exchange of GDP for GTP on the Gα subunit.[2]
-
PLCβ Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase Cβ (PLCβ).[4]
-
Second Messenger Production: PLCβ then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3]
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][5] This results in a rapid and often oscillatory increase in intracellular Ca²⁺ concentration.[6]
-
PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[4] PKC proceeds to phosphorylate a wide range of cellular substrates, including the mGlu5 receptor itself, which can lead to receptor desensitization.[7]
Caption: The canonical mGlu5 Gαq/11-PLC signaling pathway.
Extracellular Signal-Regulated Kinase (ERK) Pathway
mGlu5 activation also robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[8] This pathway is crucial for regulating gene expression and promoting long-term changes like synaptic plasticity. The activation of ERK by mGlu5 can occur through several mechanisms:
-
PKC-Dependent Activation: Downstream of PLC activation, PKC can initiate the MAPK cascade.
-
Calcium-Independent Activation: Studies have shown that mGlu5-mediated ERK1/2 phosphorylation can be independent of both PKC and intracellular calcium release.[8]
-
Receptor Tyrosine Kinase (RTK) Transactivation: mGlu5 can transactivate RTKs, such as the epidermal growth factor receptor (EGFR). This process can involve Src family kinases and leads to the recruitment of adaptor proteins that initiate the Ras-Raf-MEK-ERK cascade.[9]
Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors like Elk-1 and CREB, thereby modulating the expression of immediate early genes involved in synaptic plasticity.[8][10]
Caption: Converging pathways leading to mGlu5-mediated ERK1/2 activation.
Interactions with Scaffolding Proteins and Other Receptors
The signaling output of mGlu5 is intricately regulated by its interaction with a host of other proteins.
-
Homer Proteins: Perhaps the most critical interacting partners are the Homer family of scaffolding proteins.[8][11] The C-terminus of mGlu5 contains a proline-rich motif that binds to the EVH1 domain of long-form Homer proteins (e.g., Homer 1b/c). This physically couples the receptor to IP₃ receptors on the ER, facilitating efficient calcium signaling.[11] Short, activity-inducible forms like Homer 1a lack the ability to form multimers and can act as dominant-negatives, uncoupling mGlu5 from its signaling partners.[1][12]
-
Receptor Heteromers: mGlu5 can form heteromeric complexes with other GPCRs, such as adenosine A₂A receptors and dopamine D₁ and D₂ receptors.[13][14] These interactions can lead to novel, non-canonical signaling; for instance, the D₁-mGlu5 heteromer allows dopamine agonists to trigger calcium release through the Gq pathway, a function not native to the D₁ receptor.[15][16]
-
Intracellular Receptors: A substantial portion of mGlu5 receptors (up to 90% in some neurons) resides on intracellular membranes, including the ER and the inner nuclear membrane.[17][18][19] Activation of these intracellular receptors by transported agonists can trigger distinct and more sustained calcium signals compared to their plasma membrane counterparts, leading to the activation of different downstream effectors like ERK and Elk-1.[5][10]
Quantitative Data on mGlu5 Signaling
The potency and efficacy of ligands at the mGlu5 receptor can be quantified across different signaling outputs. The following tables summarize key data from published literature.
Table 1: Agonist Potency (EC₅₀) in Calcium Mobilization Assays
| Agonist | EC₅₀ (µM) | Experimental System | Assay Type | Reference |
| (S)-3,5-DHPG | 2.72 ± 0.34 | Cultured striatal neurons | Calcium mobilization | [20] |
| CHPG | 291 ± 20.75 | Cultured striatal neurons | Calcium mobilization | [20] |
| Glutamate (Surface Receptors) | 2.21 ± 0.8 | Cultured striatal neurons | Calcium mobilization (transient peak) | [21] |
| Glutamate (Intracellular Rec.) | 21.4 ± 4.0 | Cultured striatal neurons | Calcium mobilization (sustained peak) | [21] |
Table 2: Agonist-Induced Changes in Downstream Signaling
| Agonist / Condition | Measured Endpoint | Fold Change / Effect | Experimental System | Reference |
| DHPG (100 µM) | ERK1/2 Phosphorylation | Peak activation at 5-10 min | Spinal cord dorsal horn neurons | [6] |
| Methamphetamine | pERK:ERK Ratio in mPFC | Correlates with conditioned place preference | Mouse medial prefrontal cortex (in vivo) | [22] |
| Quisqualate (intracellular) | ER Ca²⁺ Loss (Neurites) | -47.92% ± 4.88% | Cultured striatal neurons | [23] |
| DHPG (surface) | ER Ca²⁺ Loss (Neurites) | -25.35% ± 5.37% | Cultured striatal neurons | [23] |
Detailed Experimental Protocols
Investigating mGlu5 signaling requires a suite of specialized molecular and cellular assays. Below are detailed protocols for three fundamental experiments.
Protocol: Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular Ca²⁺ concentration following receptor activation, typically using a fluorescent indicator dye.
Materials:
-
HEK293 cells stably expressing mGlu5 or primary neuronal cultures.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
mGlu5 agonist (e.g., DHPG, Glutamate).
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.[13]
-
Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the calcium dye (e.g., 2-4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C in the dark.[13][20]
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.[20]
-
Measurement: Place the plate in the fluorescence reader.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data (e.g., to a vehicle control or maximal response).
-
Plot the normalized response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.[13]
-
Protocol: ERK1/2 Phosphorylation by Western Blot
This method quantifies the level of activated (phosphorylated) ERK1/2 relative to the total amount of ERK1/2 protein.
Materials:
-
Cultured cells (e.g., HEK293-mGlu5 or primary neurons).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total ERK1/2.[13]
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Grow cells to ~80-90% confluency. To reduce basal ERK phosphorylation, replace the medium with serum-free medium and incubate for 4-12 hours.[11][13]
-
Stimulation: Add the mGlu5 agonist at the desired concentration and incubate for a specific time (e.g., 5 minutes) at 37°C.[13]
-
Cell Lysis: Immediately place the plate on ice. Aspirate the medium, wash once with ice-cold PBS, and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting (p-ERK):
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST, apply ECL substrate, and capture the chemiluminescent signal.
-
-
Immunoblotting (Total ERK):
-
Data Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Express the result as a ratio of p-ERK to total ERK.[11]
Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.
Protocol: Co-Immunoprecipitation (Co-IP) for mGlu5-Homer Interaction
This technique is used to demonstrate a physical interaction between mGlu5 and its scaffolding partner Homer in a native cellular environment.
Materials:
-
Brain tissue (e.g., hippocampus) or cultured cells.[14]
-
Co-IP Lysis Buffer (e.g., 50 mM Tris, 120 mM NaCl, 0.5% Nonidet P-40, with protease inhibitors).[14]
-
Primary antibody for immunoprecipitation (e.g., anti-Homer 1b/c or anti-mGlu5).[8][14]
-
Negative control IgG (e.g., Rabbit IgG).[8]
-
Protein A/G agarose or magnetic beads.
-
Western blot reagents and primary antibodies for detection (anti-mGlu5 and anti-Homer).
Procedure:
-
Lysate Preparation: Homogenize brain tissue or cells in ice-cold Co-IP Lysis Buffer. Incubate on a rotator for 30-60 minutes at 4°C to solubilize proteins. Clarify the lysate by centrifugation.[14]
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.
-
Immunoprecipitation:
-
Complex Capture: Add a slurry of Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[14]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Run the eluted samples (from both the specific antibody IP and the IgG control) and the Input sample on an SDS-PAGE gel. Perform a western blot and probe with an antibody against the putative interacting partner (e.g., probe with anti-mGlu5 if you pulled down with anti-Homer). A band in the IP lane (but not the IgG lane) confirms the interaction.
This document is intended for research purposes only. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Changes in mGlu5 Receptor-Dependent Synaptic Plasticity and Coupling to Homer Proteins in the Hippocampus of Ube3A Hemizygous Mice Modeling Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic analysis of native metabotropic glutamate receptor 5 protein complexes reveals novel molecular constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of intracellular calcium mobilization and GABAergic currents through subtype-specific metabotropic glutamate receptors in neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in mGlu5 Receptor Signaling Are Associated with Associative Learning and Memory Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
The Discovery and Synthesis of VU0360172: A Potent and Selective mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 is a key player in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a prime target for therapeutic intervention. This compound emerged from a chemical optimization program and has demonstrated efficacy in preclinical models of anxiety and psychosis, highlighting its potential as a valuable research tool and a lead compound for drug development. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and key experimental protocols associated with this compound.
Discovery and Synthesis
This compound was developed through the chemical optimization of a parent compound, VU0092273. The synthetic route to this compound involves a two-step process: the amidation of 6-chloronicotinic acid followed by a Sonogashira coupling reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-cyclobutyl-6-chloronicotinamide
-
To a solution of 6-chloronicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of cyclobutylamine (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford N-cyclobutyl-6-chloronicotinamide.
Step 2: Synthesis of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (this compound)
-
To a solution of N-cyclobutyl-6-chloronicotinamide (1.0 eq) and (3-fluorophenyl)acetylene (1.2 eq) in a mixture of toluene and water, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and a suitable base such as diethylamine.
-
Heat the reaction mixture under an inert atmosphere at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Pharmacological Profile
This compound is a potent and selective mGluR5 PAM. Its pharmacological activity has been characterized through a variety of in vitro and in vivo assays.[1]
Quantitative Pharmacological Data
| Parameter | Value | Species | Assay |
| EC50 | 16 nM | Rat | Calcium Mobilization Assay |
| Ki | 195 nM | Rat | Radioligand Binding Assay |
| Selectivity | >10 µM | Human | mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, mGluR8 |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site. This binding potentiates the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. Downstream of this, signaling cascades involving protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Akt are activated. Studies have shown that this compound stimulates polyphosphoinositide (PI) hydrolysis and can modulate the phosphorylation of AKT and MAPK.
In Vivo Efficacy
This compound has demonstrated efficacy in rodent models relevant to psychiatric disorders.
Summary of In Vivo Efficacy Data
| Model | Species | Dose Range | Effect |
| Amphetamine-Induced Hyperlocomotion | Rat | 10-30 mg/kg | Reversal of hyperlocomotion |
| Absence Seizures (WAG/Rij model) | Rat | 3-10 mg/kg | Reduction in spike-and-wave discharges |
| Sub-chronic PCP Model of Schizophrenia | Rat | 10-20 mg/kg | Alleviation of cognitive deficits |
Key Experimental Protocols
Fluorescence-Based Calcium Flux Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.
-
Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Utilize a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add this compound at various concentrations, followed by a sub-maximal concentration of glutamate (e.g., EC20).
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of compounds.
-
Data Analysis: Calculate the potentiation of the glutamate response by this compound and determine the EC50 value.
Phosphoinositide (PI) Hydrolysis Assay (Non-Radioactive In Vivo Method)
This ELISA-based assay measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, in the brain of mice treated with this compound.
-
Animal Dosing: Administer lithium chloride (LiCl) to mice to inhibit the degradation of IP1. After a set time, administer this compound systemically.
-
Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the brain regions of interest.
-
Sample Preparation: Homogenize the brain tissue in the appropriate lysis buffer provided with a commercial IP-One ELISA kit.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions to determine the concentration of IP1 in the samples.
-
Data Analysis: Compare the IP1 levels in this compound-treated animals to vehicle-treated controls to determine the extent of PI hydrolysis stimulation.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for studying the role of mGluR5 in the central nervous system. Its high potency, selectivity, and demonstrated in vivo efficacy make it a crucial compound for target validation and for understanding the therapeutic potential of mGluR5 positive allosteric modulation in various neurological and psychiatric disorders. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts centered on this important molecular target.
References
The Technical Guide to VU0360172: A Selective Positive Allosteric Modulator of mGlu5
This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).
Core Compound Properties
This compound is a well-characterized mGlu5 PAM that exhibits no intrinsic agonist activity on its own.[1] Instead, it enhances the receptor's response to the endogenous agonist, glutamate.[1][2] Its mechanism of action involves the stimulation of polyphosphoinositide (PI) hydrolysis, a key signaling pathway for mGlu5.[3] This compound has been instrumental in studying the therapeutic potential of mGlu5 modulation in various neurological and psychiatric disorders.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 | 16 nM | Rat | Calcium Mobilization | [3] |
| Ki | 195 nM | Rat | Radioligand Binding ([3H]methoxyPEPy) | [3] |
| Maximal Potentiation (% of Glutamate Emax) | ~120% | Rat | Calcium Mobilization | [1][4] |
| Cooperativity (αβ) | Log αβ = 1.25 | Rat | Calcium Mobilization | [1][4] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Value | Species | Model/Assay | Reference |
| Efficacy | Reversal of amphetamine-induced hyperlocomotion | Rat | Antipsychotic Model | [5] |
| Efficacy | Reduction of spike-and-wave discharges | Rat | Absence Epilepsy Model | [6] |
| Brain Concentration (at 35% AHL reversal) | 0.94 µM (Total) | Rat | Antipsychotic Model | [1][4] |
| Plasma Concentration (at 35% AHL reversal) | 0.38 µM (Total) | Rat | Antipsychotic Model | [1][4] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu5 receptor. Upon binding of the endogenous agonist glutamate, the receptor undergoes a conformational change, which is stabilized and enhanced by the presence of this compound at a distinct allosteric site. This potentiation leads to a more robust activation of the Gq G-protein, which in turn activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as the mobilization of intracellular calcium.
Figure 1. mGlu5 Receptor Signaling Pathway Modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Fluorescence-Based Calcium Mobilization Assay
This assay is used to determine the potency (EC50) and efficacy of this compound in potentiating the mGlu5 receptor response to an agonist.
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Dye loading buffer: Hanks' balanced salt solution with 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4/acetoxymethyl ester dye (pH 7.4).
-
Poly-D-lysine-coated, black-walled, clear-bottomed 384-well or 96-well plates.
-
Glutamate stock solution.
-
This compound stock solution in DMSO.
-
Fluorescence plate reader (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-rat mGlu5 cells in poly-D-lysine-coated plates at a density of 20,000 cells/well (384-well) or 6 x 104 cells/well (96-well) in assay medium.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, aspirate the medium and add dye loading buffer to each well. Incubate for 45 minutes at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, submaximal (EC20) concentration of glutamate in assay buffer.
-
Assay Protocol: a. Place the plate in the fluorescence plate reader. b. Add the this compound dilution (or vehicle) to the wells and incubate for a specified period (e.g., 2-5 minutes). c. Add the EC20 concentration of glutamate. d. Measure the fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate. Plot the concentration-response curve for this compound and fit the data using a four-parameter logistic equation to determine the EC50 value.[5]
In Vivo Polyphosphoinositide (PI) Hydrolysis Assay
This non-radioactive ELISA-based method measures the accumulation of inositol monophosphate (InsP) in the brain following systemic administration of this compound, providing a functional readout of mGlu5 receptor activation in vivo.
Materials:
-
CD1 or C57Black mice.
-
This compound.
-
Lithium chloride (LiCl) solution.
-
IP-One ELISA kit (Cisbio).
-
Brain tissue homogenization buffer.
-
Protease inhibitors.
Procedure:
-
Animal Dosing: Administer a single intraperitoneal (i.p.) injection of LiCl (e.g., 10 mmol/kg) to inhibit the degradation of InsP.
-
PAM Administration: After 1 hour, administer this compound systemically (e.g., i.p. or s.c.) at the desired doses. A vehicle-treated group serves as a control.
-
Brain Tissue Collection: One hour after PAM administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Tissue Processing: Immediately freeze the tissue on dry ice and store at -80°C until analysis.
-
InsP Measurement: a. Homogenize the brain tissue in the appropriate buffer. b. Perform protein quantification to normalize the samples. c. Measure the InsP levels in the tissue lysates using the IP-One ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express InsP levels relative to the total protein concentration. Compare the InsP levels in the this compound-treated groups to the vehicle-treated group to determine the extent of mGlu5 receptor-mediated PI hydrolysis stimulation.[7][8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel mGlu5 PAM like this compound.
Figure 2. General workflow for the discovery and characterization of mGlu5 PAMs.
References
- 1. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the mGlu5 Receptor in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate receptor 5 (mGlu5) has emerged as a critical player in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction is increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mGlu5 receptor's function, its complex signaling pathways, and its role in Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and depression. We present a compilation of quantitative data on mGlu5 modulators, detailed experimental protocols for studying receptor function, and visual diagrams of key signaling and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to the mGlu5 Receptor
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) belonging to Group I of the mGlu receptor family.[1] It is predominantly expressed in the postsynaptic density of neurons in brain regions crucial for learning and memory, such as the hippocampus, cortex, and striatum.[2][3] mGlu5 receptors are key regulators of glutamatergic neurotransmission and play a vital role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][4] Activation of mGlu5 by its endogenous ligand, glutamate, initiates a cascade of intracellular signaling events that modulate neuronal function.
The mGlu5 Signaling Cascade
Canonically, mGlu5 activation is coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] This signaling pathway ultimately modulates the activity of various ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.[5][8]
Beyond this canonical pathway, mGlu5 can also modulate N-methyl-D-aspartate (NMDA) receptor function through a variety of intracellular mechanisms, influencing synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD).[1][9]
Figure 1: Canonical mGlu5 receptor signaling pathway.
Role of mGlu5 in Neurological Disorders
Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric conditions.
Alzheimer's Disease
In Alzheimer's disease, mGlu5 receptors have been shown to interact with amyloid-beta (Aβ) oligomers, leading to synaptic dysfunction and excitotoxicity.[2][10] This interaction can result in the clustering and overactivation of mGlu5 receptors, contributing to the cognitive decline observed in the disease.[11] Consequently, mGlu5 has been proposed as a potential therapeutic target for Alzheimer's disease.[12] Pharmacological blockade or genetic deletion of mGlu5 has been shown to be neuroprotective in rodent models of AD.[13]
Parkinson's Disease
In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia.[14] mGlu5 receptors are highly expressed in this brain region and contribute to the motor symptoms of the disease.[15] Negative allosteric modulators (NAMs) of mGlu5 have shown promise in preclinical models by reducing motor symptoms and levodopa-induced dyskinesia (LID).[16][17][18]
Fragile X Syndrome
Fragile X syndrome, the most common inherited form of intellectual disability, is caused by the silencing of the FMR1 gene, which leads to the absence of the fragile X mental retardation protein (FMRP).[14] The "mGluR theory of Fragile X" posits that many of the synaptic and behavioral phenotypes of the syndrome are due to exaggerated signaling through mGlu5 receptors in the absence of FMRP.[19] Preclinical studies have shown that mGlu5 NAMs can correct many of the core deficits in mouse models of Fragile X syndrome.[14][20]
Depression and Anxiety
mGlu5 receptors are also involved in the regulation of mood and anxiety. Preclinical studies have demonstrated that mGlu5 NAMs exhibit antidepressant-like and anxiolytic effects in various animal models.[16][21] These effects are thought to be mediated by the modulation of glutamatergic and downstream signaling pathways in brain regions associated with mood regulation.[9]
Quantitative Data on mGlu5 Modulators
A variety of allosteric modulators targeting the mGlu5 receptor have been developed and characterized. The following tables summarize key in vitro pharmacological data for selected mGlu5 negative and positive allosteric modulators.
Table 1: In Vitro Potency of mGlu5 Negative Allosteric Modulators (NAMs)
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| MPEP | IP1 Functional Assay | ~66 | [6] |
| MTEP | Ca2+ Mobilization | ~5 | [21] |
| Fenobam | Ca2+ Mobilization | ~30 | [10] |
| Dipraglurant | Ca2+ Mobilization | ~100 | [16] |
| Basimglurant | Ca2+ Mobilization | ~2.9 | [10] |
| Mavoglurant | Ca2+ Mobilization | ~31 | [10] |
| CTEP | Ca2+ Mobilization | ~2.2 | [22] |
| Compound F1 | IP1 Functional Assay | 6300 | [11] |
| Compound F2 | IP1 Functional Assay | 7900 | [11] |
Table 2: In Vitro Potency of mGlu5 Positive Allosteric Modulators (PAMs)
| Compound | Assay Type | EC50 (nM) | Reference(s) |
| CDPPB | Ca2+ Mobilization | ~250 | [2] |
| ADX47273 | Ca2+ Mobilization | 108 | [23] |
| VU0360172 | Ca2+ Mobilization | 180 | |
| VU0409551 | Ca2+ Mobilization | 317 | |
| Phenylacetylene azachromanone 4 | Ca2+ Mobilization | 11.5 | [2] |
| Phenoxymethyl 8-azaoxazine 47 | Ca2+ Mobilization | 50.1 | [2] |
Table 3: Binding Affinities of mGlu5 Allosteric Modulators
| Compound | Radioligand | Ki (nM) | Reference(s) |
| 5MPEP | [3H]-methoxyPEPy | 388 | [3] |
| ML353 (VU0478006) | [3H]-methoxyPEPy | <20 | [3] |
| Fragment F1 | N/A | 430 | [11] |
| Fragment F2 | N/A | 8600 | [11] |
Experimental Protocols
Studying the function of the mGlu5 receptor requires a range of specialized experimental techniques. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Calcium Imaging in HEK293 Cells
This protocol is used to measure changes in intracellular calcium concentration in response to mGlu5 receptor activation in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing mGlu5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM calcium indicator dye
-
Recording buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGlu5 agonist (e.g., Quisqualate or DHPG)
-
Test compounds (mGlu5 modulators)
Procedure:
-
Cell Culture: Plate HEK293-mGlu5 cells onto glass coverslips and grow to 70-80% confluency.[1]
-
Dye Loading: Incubate cells with Fura-2 AM (1-5 µg/ml) in recording buffer for 30-60 minutes at room temperature.[1]
-
Washing: Wash the cells twice with recording buffer to remove extracellular dye.[1]
-
Imaging: Mount the coverslip onto an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Agonist Application: Apply a known concentration of an mGlu5 agonist to the cells and record the change in the fluorescence ratio, which reflects the increase in intracellular calcium.
-
Compound Testing: To test the effect of a modulator, pre-incubate the cells with the compound for a defined period before applying the agonist.
-
Data Analysis: Quantify the peak fluorescence ratio change in response to the agonist in the presence and absence of the test compound.
Figure 2: Experimental workflow for in vitro calcium imaging.
Electrophysiology in Acute Brain Slices: LTP and LTD
Long-term potentiation (LTP) and long-term depression (LTD) are widely studied forms of synaptic plasticity. The following protocol outlines the general procedure for recording mGlu5-dependent LTP and LTD in acute hippocampal slices.
Materials:
-
Rodent (mouse or rat)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Dissection tools
-
Recording chamber (submerged or interface)
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Pharmacological agents (e.g., DHPG for LTD induction, mGlu5 modulators)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.[2][5]
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.[8]
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[5]
-
-
Recording:
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes.[23]
-
-
Induction of Plasticity:
-
LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[23]
-
mGluR-LTD: Induce mGluR-dependent LTD by bath application of a Group I mGluR agonist like (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 50-100 µM for 5-10 minutes).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the change in synaptic strength.
-
-
Pharmacology:
-
To investigate the role of mGlu5, apply a selective NAM or PAM to the bath before and during the induction protocol.
-
Figure 3: General workflow for LTP/LTD electrophysiology experiments.
In Vivo Behavioral Assays
This test is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant drugs reduce the time spent immobile.[9]
Materials:
-
Rodents (mice or rats)
-
Cylindrical container filled with water (23-25°C)
-
Video recording system
-
Test compounds
Procedure:
-
Pre-test (for rats): On day 1, place the rat in the water for 15 minutes.[9]
-
Test: 24 hours after the pre-test (for rats) or on the test day (for mice), administer the test compound or vehicle.[9] After a set pre-treatment time, place the animal in the water for a 5-6 minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session.[9]
-
Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility is indicative of an antidepressant-like effect.
This paradigm assesses the ability of an animal to learn and remember an association between a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild footshock).
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor for delivering footshocks and a speaker for auditory cues)
-
Rodents
-
Test compounds
Procedure:
-
Training (Day 1): Place the animal in the conditioning chamber. After a period of habituation, present the CS, which co-terminates with the US. Repeat this pairing several times.
-
Contextual Fear Test (Day 2): Place the animal back into the same chamber and measure freezing behavior in the absence of the CS and US. Freezing is a measure of fear memory for the context.
-
Cued Fear Test (Day 3): Place the animal in a novel context. After a habituation period, present the CS and measure freezing behavior. This assesses the fear memory for the cue.
-
Pharmacological Intervention: Administer the test compound before or after training to assess its effects on acquisition, consolidation, or retrieval of fear memory. To study fear extinction, repeatedly present the CS without the US after training.[15]
Conclusion
The mGlu5 receptor represents a highly promising therapeutic target for a multitude of neurological disorders. Its central role in modulating synaptic function and its demonstrated involvement in the pathophysiology of diseases like Alzheimer's, Parkinson's, Fragile X syndrome, and depression underscore its importance. The development of selective allosteric modulators has provided powerful tools to probe the function of this receptor and has opened new avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and drug discovery efforts aimed at harnessing the therapeutic potential of targeting the mGlu5 receptor. Continued investigation into the nuanced roles of mGlu5 in different neuronal circuits and disease states will be crucial for the successful translation of preclinical findings into effective clinical therapies.
References
- 1. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal slice preparation for electrophysiology [protocols.io]
- 3. precisionary.com [precisionary.com]
- 4. youtube.com [youtube.com]
- 5. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. funjournal.org [funjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate is required for depression but not potentiation of long-term presynaptic function | eLife [elifesciences.org]
- 15. Advances in the Electrophysiological Recordings of Long-Term Potentiation [mdpi.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Loss of Metabotropic Glutamate Receptor-Dependent Long-Term Depression via Downregulation of mGluR5 after Status Epilepticus | Journal of Neuroscience [jneurosci.org]
- 22. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.axolbio.com [docs.axolbio.com]
Methodological & Application
Application Notes and Protocols for VU0360172 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in various rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in rodent models.
Table 1: In Vivo Dosages of this compound in Rat Models
| Indication/Model | Species (Strain) | Dose Range | Route of Administration | Vehicle | Key Findings |
| Absence Epilepsy | Rat (WAG/Rij) | 3 - 10 mg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent reduction in spike-and-wave discharges.[1] |
| Schizophrenia (Cognitive Deficits) | Rat | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Alleviation of cognitive deficits. |
| Antipsychotic-like activity | Rat | 10 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in water | Reversal of amphetamine-induced hyperlocomotion. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose | Route | Cmax (plasma) | Tmax (plasma) | Brain Concentration (at Tmax) |
| 10 mg/kg | i.p. | 10.2 µM | Not specified | 5.1 µM |
Signaling Pathway of mGlu5 Receptor Modulation by this compound
This compound acts as a positive allosteric modulator of the mGlu5 receptor. Its mechanism of action involves enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation primarily affects the Gq-protein coupled signaling cascade.
Caption: mGlu5 receptor signaling pathway potentiated by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound in rodent models.
Drug Formulation and Administration
Objective: To prepare this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rats.
Materials:
-
This compound hydrochloride
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (23-25 gauge for rats)
Protocol:
-
Vehicle Preparation: Prepare a 10% Tween 80 solution in sterile water or saline. For example, to prepare 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile water or saline.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the 10% Tween 80 vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
The final solution should be clear and free of precipitates. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rat securely.
-
Locate the lower right quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, aspirate to ensure no fluid is drawn back, and then inject the solution.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution.
-
-
Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the antipsychotic-like potential of this compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rats.
Experimental Workflow:
Caption: Workflow for the amphetamine-induced hyperlocomotion experiment.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Habituation: Habituate the rats to the testing arenas for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
Test Day:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Place the animals in the open-field arenas and allow them to acclimatize for 30 minutes.
-
Administer amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Immediately begin recording locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the vehicle- and this compound-treated groups after amphetamine administration.
Novel Object Recognition (NOR) Task for Cognitive Assessment
Objective: To evaluate the effect of this compound on recognition memory in a rat model of cognitive impairment (e.g., sub-chronic PCP model).
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition (NOR) task.
Protocol:
-
Animals: Adult male rats.
-
Apparatus: An open-field box (e.g., 50 x 50 x 50 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture, but similar in size and complexity.
-
Habituation (Day 1): Allow each rat to explore the empty open-field box for 5-10 minutes.
-
Training (Day 2):
-
Place two identical objects (A1 and A2) in the box.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Exploration is defined as the rat's nose being within 2 cm of the object and directed towards it.
-
-
Testing (Day 3):
-
Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Replace one of the familiar objects with a novel object (B).
-
Place the rat back in the box and record its exploration of both the familiar (A) and novel (B) objects for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in rats.
Protocol:
-
Dosing: Administer this compound to rats via the desired route (e.g., 10 mg/kg, i.p.).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection (optional): At the end of the time course, euthanize the animals and collect the brains. Homogenize the brain tissue in an appropriate buffer.
-
Sample Preparation for LC-MS/MS:
-
Protein precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma or brain homogenate samples to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the samples.
-
Develop a standard curve using known concentrations of this compound.
-
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
References
Application Notes and Protocols for the In Vivo Administration of VU0360172
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the formulation and administration of this compound in preclinical animal models, summarizes key quantitative data, and illustrates relevant biological and experimental workflows.
Physicochemical Properties and Storage
This compound is a solid with poor aqueous solubility.[4] For optimal stability, it should be stored at +4°C.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month, protected from light.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Data Presentation: Formulation and Dosing
The following table summarizes the quantitative data for the preparation and administration of this compound based on available literature.
| Parameter | Value | Species | Route of Administration | Vehicle Composition | Reference |
| Solubility | |||||
| DMSO | 83.33 mg/mL (283.13 mM) | In Vitro | N/A | DMSO | [1] |
| 16.54 mg/mL (50 mM) | In Vitro | N/A | DMSO | [3] | |
| Ethanol | 8.27 mg/mL (25 mM) | In Vitro | N/A | Ethanol | [3] |
| In Vivo Dosage | |||||
| 10 mg/kg | Rat | Oral (p.o.) | 20% hydroxypropyl β-cyclodextrin in sterile water | [4] | |
| 56.6 mg/kg | Rat | Not Specified | Not Specified | [5] | |
| 30 mg/kg | Mouse | Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | [4] | |
| Recommended Vehicle Formulations | |||||
| Suspension (Oral) | N/A | Mouse/Rat | Oral (p.o.) | 0.5% (w/v) methylcellulose (MC) or carboxymethyl cellulose (CMC) in sterile water | [4] |
| Solution | N/A | Mouse/Rat | Intraperitoneal (i.p.) / Oral (p.o.) | 10% DMSO, 40% PEG400, 50% Saline | [4] |
| Solution in Corn Oil | 2.08 mg/mL | Not Specified | Not Specified | 10% DMSO, 90% Corn oil | [1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
A concentrated stock solution is typically prepared in DMSO due to the compound's high solubility in this solvent.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).[1]
-
Vortex the mixture thoroughly.
-
If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Formulation for Oral Administration (Suspension)
For oral administration, a suspension can be prepared using methylcellulose.
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose (MC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound for the desired final concentration.
-
Add a small amount of the 0.5% MC vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% MC vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Visually inspect the formulation for any large aggregates before administration.
Formulation for Intraperitoneal/Oral Administration (Solution)
A co-solvent system is often used to achieve a solution for systemic administration.
Materials:
-
This compound stock solution in DMSO
-
PEG400
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and dose.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG400 to the tube. The common ratio is 1 part DMSO to 4 parts PEG400.[4]
-
Vortex the mixture until homogenous.
-
Add sterile saline to the mixture. The final ratio is typically 10% DMSO, 40% PEG400, and 50% saline.[4]
-
Add the saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution before administration.[4]
Mandatory Visualizations
Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR5. The binding of glutamate to the receptor is potentiated by this compound, leading to the activation of downstream signaling cascades, including the polyphosphoinositide (PI) hydrolysis pathway.[1][2]
Caption: mGluR5 signaling cascade potentiated by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for preparing this compound for in vivo administration.
Caption: Workflow for preparing this compound for in vivo use.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
Monitor animals for any adverse reactions following administration.[4]
Conclusion
The successful in vivo application of this compound relies on appropriate formulation strategies to overcome its poor aqueous solubility. The protocols outlined in this document provide researchers with established methods for preparing this compound for both oral and intraperitoneal administration in preclinical models. Adherence to these guidelines will help ensure consistent and reliable data in studies investigating the therapeutic potential of this mGluR5 positive allosteric modulator.
References
Application Notes and Protocols for VU0360172, a Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. This property makes it a valuable tool for studying the physiological roles of mGluR5 and a potential therapeutic agent for central nervous system (CNS) disorders. These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in both in vitro and in vivo experimental settings.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-cyclobutyl-6-[(3-fluorophenyl)ethynyl]pyridine-3-carboxamide | [1] |
| Molecular Formula | C₁₈H₁₅FN₂O | [2] |
| Molecular Weight | 294.32 g/mol | [2] |
| CAS Number | 1310012-12-4 | [2] |
| Appearance | Light yellow to brown solid | [2] |
| Mechanism of Action | Positive Allosteric Modulator of mGluR5 | [1][2] |
Solubility
The solubility of this compound is a critical factor for the preparation of stock and working solutions for various assays.
| Solvent | Solubility | Notes | Reference |
| DMSO | 83.33 mg/mL (283.13 mM) | Ultrasonic treatment may be required for complete dissolution. Use freshly opened, anhydrous DMSO as the compound's solubility can be affected by the hygroscopic nature of DMSO. | [2] |
| Ethanol | Information not available | - |
Stock Solution Preparation (DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 2.94 mg of this compound in 1 mL of DMSO).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in an ultrasonic bath for short intervals to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]
Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR5, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon binding of glutamate, mGluR5 activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This compound enhances this signaling cascade in the presence of glutamate.
Caption: mGluR5 Signaling Pathway Enhanced by this compound.
Experimental Protocols
In Vitro Application: Calcium Mobilization Assay
This protocol describes the use of this compound in a calcium mobilization assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing human mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture: Culture HEK293-mGluR5 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 to 80,000 cells per well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock solution. The final DMSO concentration in the assay should be kept below 0.1%.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
-
Fluorescence Measurement:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add the desired concentration of this compound to the wells and incubate for a specified period (e.g., 2-15 minutes).
-
Record the baseline fluorescence.
-
Inject the glutamate solution and continue to record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Analyze the data to determine the EC₅₀ of this compound in potentiating the glutamate response.
Caption: Workflow for the in vitro Calcium Mobilization Assay.
In Vivo Application: Amphetamine-Induced Hyperlocomotion in Rats
This protocol describes the use of this compound in a rat model of amphetamine-induced hyperlocomotion, a common assay for assessing the antipsychotic-like potential of compounds.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO in corn oil)[2]
-
d-Amphetamine sulfate
-
Saline (0.9% NaCl)
-
Locomotor activity chambers
-
Syringes and needles for administration
Protocol:
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week and handle them for several days before the experiment.
-
Habituation: On the day of the experiment, place the rats individually into the locomotor activity chambers and allow them to habituate for at least 30 minutes.
-
This compound Administration:
-
Prepare the this compound formulation. For a 10 mg/kg dose in a 250g rat, this would be 2.5 mg. A common vehicle is 10% DMSO in corn oil.[2]
-
Administer this compound or the vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). A typical dose range for this compound is 3-10 mg/kg.
-
-
Pre-treatment Period: Allow for a pre-treatment period after this compound administration (e.g., 30-60 minutes).
-
Amphetamine Challenge:
-
Prepare d-amphetamine in saline (e.g., 1.5 mg/kg).
-
Administer amphetamine via subcutaneous (s.c.) or i.p. injection.
-
-
Locomotor Activity Recording: Immediately after the amphetamine injection, record the locomotor activity of the rats for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) to determine if this compound attenuates the hyperlocomotor effects of amphetamine.
Caption: Experimental timeline for the Amphetamine-Induced Hyperlocomotion Assay.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional and national guidelines for laboratory animal care and use.
References
Application Notes and Protocols for Electrophysiological Studies of VU0360172
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances its response to the endogenous agonist, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in various brain regions. Its activation is coupled to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Functionally, mGlu5 receptors are critically involved in modulating synaptic plasticity, learning, and memory.
Electrophysiology is a key technique to investigate the functional consequences of mGlu5 receptor modulation by compounds like this compound. These studies typically involve measuring changes in ion channel activity, synaptic currents, or neuronal excitability in response to the compound. This document provides detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology. Two main protocols are presented: one detailing the observed effects of this compound on tonic GABAergic currents in thalamic neurons and a second, more general protocol for assessing the potentiation of NMDA receptor-mediated currents, a hallmark of mGlu5 PAM activity.[1][2][3]
Data Presentation
Quantitative Electrophysiological Data for this compound
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Reduction in tonic GABAA receptor current | Significant reduction | Ventrobasal thalamocortical neurons | in vitro slice application of this compound | [1] |
| Effect on Spike-and-Wave Discharges (SWDs) | Markedly reduced frequency | WAG/Rij rat model of absence epilepsy | Systemic or local injection | [1][4] |
Representative Quantitative Data for mGlu5 PAMs on NMDA Receptor Currents
| Parameter | Value | Compound | Cell Type | Experimental Condition | Reference |
| Potentiation of NMDA-evoked current | ~40-50% increase | DHPG (mGluR agonist) | Hippocampal CA1 pyramidal neurons | Whole-cell patch-clamp | [2][5] |
| Potentiation of DHPG-induced NMDA current enhancement | Significant potentiation | 5PAM523 (mGlu5 PAM) | Hippocampal CA1 pyramidal neurons | Whole-cell patch-clamp | [2] |
| Facilitation of LTP induction | Significant enhancement | VU-29 (mGlu5 PAM) | Hippocampal CA1 Schaffer collateral-CA1 synapse | Field recordings | [3] |
Experimental Protocols
Protocol 1: Measurement of this compound Effect on Tonic GABAA Receptor Currents in Thalamic Neurons
This protocol is based on the findings that this compound modulates thalamic GABAergic transmission.[1]
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., WAG/Rij or Wistar).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgCl2 7, CaCl2 0.5.
-
Prepare 300 µm thick coronal slices containing the ventrobasal thalamus using a vibratome.
-
Transfer slices to a holding chamber with standard aCSF at 32-34°C for at least 1 hour before recording.
-
Standard aCSF Composition (in mM): NaCl 124, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgCl2 1, CaCl2 2.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at 2-3 ml/min at 32-34°C.
-
Visualize ventrobasal thalamocortical neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance).
-
Internal Solution Composition (in mM): CsCl 140, NaCl 4, CaCl2 1, EGTA 10, HEPES 10, Mg-ATP 2, Na-GTP 0.3. Adjust pH to 7.3 with CsOH.
-
Establish a whole-cell recording configuration.
-
Clamp the neuron at a holding potential of -70 mV.
3. Experimental Procedure:
-
Record a stable baseline of the holding current for 5-10 minutes.
-
To measure the tonic GABAA current, apply the GABAA receptor antagonist bicuculline (20 µM) to the bath and measure the outward shift in the holding current.
-
Wash out bicuculline and allow the tonic current to recover.
-
Incubate the slice with this compound (e.g., 10 µM) for at least 1 hour.[1]
-
Repeat the measurement of the tonic GABAA current by applying bicuculline.
-
The effect of this compound is quantified as the percentage reduction in the bicuculline-sensitive tonic current compared to the control condition.
Protocol 2: General Protocol for Measuring mGlu5 PAM Potentiation of NMDA Receptor-Mediated Currents in Hippocampal Neurons
This protocol is a generalized procedure based on common methodologies for studying mGlu5 PAMs.[2][3][5]
1. Slice Preparation:
-
Prepare 300-400 µm thick transverse hippocampal slices from a young adult rat as described in Protocol 1.
-
Use a standard aCSF for incubation and recording.
2. Whole-Cell Patch-Clamp Recording:
-
Record from CA1 pyramidal neurons.
-
Internal Solution Composition (in mM): K-Gluconate 130, KCl 10, HEPES 10, EGTA 0.2, Mg-ATP 4, Na-GTP 0.3, Phosphocreatine 10. Adjust pH to 7.3 with KOH.
-
Establish a whole-cell recording configuration and voltage-clamp the neuron at -65 to -70 mV.
3. Evoking and Recording NMDA Receptor Currents:
-
To isolate NMDA receptor-mediated currents, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 20 µM CNQX) and a GABAA receptor antagonist (e.g., 20 µM bicuculline).
-
Evoke NMDA currents by either:
-
Pressure ejection of NMDA: Briefly (e.g., 100 ms) apply NMDA (e.g., 100 µM) onto the dendritic region of the recorded neuron using a picospritzer.
-
Synaptic stimulation: Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs). Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.
-
4. Experimental Procedure:
-
Record stable baseline NMDA-evoked currents or EPSCs for 5-10 minutes.
-
Apply a sub-maximal concentration of an mGluR agonist, such as DHPG (e.g., 3 µM), to the bath and observe the potentiation of the NMDA current.[2]
-
Wash out the DHPG.
-
Apply this compound (e.g., 1-10 µM) to the bath for 10-15 minutes.
-
In the continued presence of this compound, re-apply the mGluR agonist (DHPG).
-
The effect of this compound is quantified as the percentage increase in the DHPG-induced potentiation of the NMDA current.
Mandatory Visualization
Caption: Signaling pathway of this compound as an mGlu5 PAM.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of mGlu5 receptors with the novel enhancer, this compound, reduces spontaneous absence seizures in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0360172 in a Rat Model of Absence Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction Absence epilepsy is a form of generalized epilepsy characterized by brief, non-convulsive seizures known as absence seizures, which manifest as a sudden loss of consciousness.[1] The electroencephalogram (EEG) hallmark of these seizures is the presence of generalized spike-and-wave discharges (SWDs).[2][3] The cortico-thalamo-cortical (CTC) network is recognized as the crucial neural circuit in the generation of these pathological oscillations.[4][5]
Metabotropic glutamate (mGlu) receptors, particularly the mGlu5 subtype, are highly expressed within the CTC network and play a significant role in its regulation.[4][6] The WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat is a well-established and pharmacologically validated genetic model of absence epilepsy, as these rats spontaneously develop SWDs that closely resemble those seen in human absence epilepsy.[1][4][7] Studies have shown that WAG/Rij rats exhibit altered mGlu5 receptor expression and function in the thalamus and somatosensory cortex, suggesting a role for these receptors in the pathophysiology of the condition.[4][6]
VU0360172 is a novel, centrally active positive allosteric modulator (PAM) of the mGlu5 receptor.[4] As a PAM, it enhances the receptor's response to the endogenous agonist, glutamate. Research has demonstrated that potentiation of mGlu5 receptors with this compound can significantly reduce absence seizure activity in the WAG/Rij rat model, presenting a promising therapeutic avenue for absence epilepsy.[4][6]
Signaling Pathway and Mechanism of Action
Absence seizures arise from abnormal, synchronized oscillatory activity within the cortico-thalamo-cortical (CTC) circuit. In the WAG/Rij rat model, there is a noted reduction in mGlu5 receptor levels and function in the thalamus, alongside increased expression in the somatosensory cortex.[4][6] this compound acts as a positive allosteric modulator (PAM) at mGlu5 receptors. By binding to an allosteric site, it potentiates the receptor's response to glutamate. This enhancement of mGlu5 signaling within the CTC network helps to normalize the pathological oscillations, thereby reducing the frequency and duration of spike-and-wave discharges.[4] The effect is specific, as blocking the mGlu5 receptor with an antagonist like MTEP prevents the anti-seizure action of this compound.[4][6]
Caption: Action of this compound on the mGlu5 receptor within the CTC network.
Data Presentation
Table 1: Efficacy of this compound on Spike-Wave Discharges (SWDs) in WAG/Rij Rats
| Dose (mg/kg) | Administration Route | Effect on Number of SWDs | Effect on Mean Duration of SWDs | Duration of Action | Reference |
| 3 | Subcutaneous (s.c.) | Significant Reduction | Significant Reduction | Effect observed in the first 2 hours post-administration. | [4][6] |
| 10 | Subcutaneous (s.c.) | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Effect lasted up to 4 hours post-administration. | [4][6] |
Table 2: Pharmacological Specificity of this compound
| Treatment | Dose (mg/kg) | Administration Route | Effect on SWDs | Conclusion | Reference |
| MTEP (mGlu5 Antagonist) | 10 or 30 | Intraperitoneal (i.p.) | No significant change | Blockade of mGlu5 receptors alone does not affect seizures. | [4][6] |
| This compound + MTEP | 10 (VU) + 30 (MTEP) | s.c. / i.p. | This compound effect was prevented | The anti-seizure effect of this compound is mediated by mGlu5 receptors. | [4][6] |
Table 3: Assessment of Motor Behavior
| Treatment | Dose (mg/kg) | Administration Route | Effect on Motor Activity | Conclusion | Reference |
| This compound | 3 or 10 | Subcutaneous (s.c.) | No significant effect compared to vehicle | The anti-seizure effect is not a secondary result of changes in motor behavior. | [4] |
Experimental Protocols
Protocol 1: Animal Model and Surgical Preparation
-
Animal Model : Use adult male WAG/Rij rats (e.g., 8 months old, weighing 300-350g) for symptomatic studies. Age-matched ACI rats can be used as non-epileptic controls.[4] House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., chloral hydrate, 400 mg/kg, i.p.).
-
Stereotaxic Surgery : Place the anesthetized rat in a stereotaxic frame.
-
Electrode Implantation :
-
Implant three stainless steel electrodes for EEG recording.
-
Position the recording electrode over the frontoparietal cortex (e.g., coordinates: A 2.0, L 3.5 from bregma).
-
Position the reference and ground electrodes over the cerebellum.
-
Secure the electrodes to the skull using dental cement.
-
-
Post-Operative Care : Allow the animals a recovery period of at least one week before starting experiments. Monitor for any signs of distress or infection.
Protocol 2: Drug Preparation and Administration
-
This compound Preparation :
-
Dissolve this compound in a vehicle solution. A common vehicle is 10% Tween 80 in sterile saline.
-
Prepare solutions to achieve final doses of 3 mg/kg and 10 mg/kg in an appropriate injection volume (e.g., 1 ml/kg).
-
-
Vehicle Control : Prepare a vehicle-only solution (10% Tween 80 in saline) for control injections.
-
Administration :
-
Gently restrain the rat.
-
Administer the prepared this compound solution or vehicle subcutaneously (s.c.) in the loose skin over the back.
-
Protocol 3: EEG Recording and Analysis of Spike-Wave Discharges
-
Habituation : Place the rat in a recording cage (e.g., a Plexiglas cylinder) and allow it to habituate for at least 30 minutes.
-
Baseline Recording : Record a baseline EEG for a defined period (e.g., 1-2 hours) before any drug administration to establish the basal level of SWD activity for each animal.
-
Post-Injection Recording : After s.c. administration of the vehicle or this compound, record the EEG continuously for at least 4-6 hours.[4]
-
Data Acquisition : Amplify and filter the EEG signals (e.g., bandpass 1-100 Hz) and digitize them at an appropriate sampling rate (e.g., 256 Hz).
-
SWD Analysis :
-
Visually inspect the EEG recordings to identify SWDs.
-
SWDs are characterized by a sequence of sharp spikes and slow waves with a frequency of 7-11 Hz and an amplitude at least twice the baseline.[1]
-
The minimum duration for an event to be classified as an SWD is typically 1 second.
-
Quantify the total number of SWDs and the mean duration of SWDs for each hour of recording.
-
Express the post-injection data as a percentage of the baseline values for each animal to account for inter-individual variability.
-
Protocol 4: Assessment of Motor Behavior
-
Apparatus : Use an open-field arena to monitor general motor activity.
-
Procedure :
-
Following drug or vehicle administration, place the rat in the center of the open-field arena.
-
Record motor activity using an automated tracking system for a prolonged period (e.g., 7 hours).[4]
-
Analyze parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
-
Analysis : Compare the motor activity data between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA for repeated measures) to determine if the drug has any sedative or hyperactive effects.[4]
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound in the WAG/Rij rat model.
Conclusion
The mGlu5 receptor PAM, this compound, demonstrates significant anti-seizure properties in the WAG/Rij rat model of absence epilepsy. It effectively reduces both the incidence and duration of spike-wave discharges in a dose-dependent manner without adversely affecting motor behavior.[4] The mechanism of action is confirmed to be the potentiation of mGlu5 receptors within the cortico-thalamo-cortical circuitry. These findings highlight that enhancing mGlu5 receptor function is a viable and promising strategy for the development of novel therapeutics for absence epilepsy.[4][6] The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate this compound or similar compounds in preclinical models of absence epilepsy.
References
- 1. Experimental Models of Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Neurochemical and Behavioral Features in Genetic Absence Epilepsy and in Acutely Induced Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of mGlu5 receptors with the novel enhancer, this compound, reduces spontaneous absence seizures in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic mechanisms of generalized absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Polyphosphoinositide Hydrolysis with VU0360172
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] mGlu5 is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This cascade leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The measurement of polyphosphoinositide hydrolysis, often by quantifying the accumulation of a stable downstream metabolite like inositol monophosphate (IP1), is a robust method for assessing mGlu5 receptor activation.
These application notes provide a detailed protocol for measuring the effect of this compound on mGlu5-mediated polyphosphoinositide hydrolysis using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay. This assay is a competitive immunoassay that measures the accumulation of IP1.
Signaling Pathway
The activation of mGlu5 by an orthosteric agonist, and the potentiation of this activation by a PAM like this compound, follows a well-defined signaling pathway. The diagram below illustrates this cascade, from receptor activation to the generation of second messengers.
Experimental Workflow
The following diagram outlines the major steps for performing the HTRF IP-One assay to measure this compound activity.
Quantitative Data
The following table summarizes the pharmacological properties of this compound. The EC50 value is provided from a commercial source and is typical for this compound in functional assays. Researchers should determine the EC50 under their specific experimental conditions.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | mGlu5 Receptor | Functional Assay | EC50 | 16 nM | [1][2] |
| Glutamate | mGlu5 Receptor | Calcium Flux | EC50 | ~9.1 x 10-7 M |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human or rat mGlu5.
-
Culture Medium: DMEM with GlutaMAX, 10% dialyzed FBS, 2 mM sodium pyruvate, and appropriate selection antibiotic (e.g., puromycin).
-
Assay Plate: White, solid-bottom 384-well cell culture plates.
-
HTRF IP-One Assay Kit: (e.g., from Cisbio), containing:
-
IP1-d2 conjugate
-
Anti-IP1 cryptate conjugate
-
Stimulation Buffer
-
Lysis Reagent
-
-
This compound
-
Orthosteric Agonist: L-Glutamate or Quisqualate.
-
Lithium Chloride (LiCl)
-
Phosphate Buffered Saline (PBS)
-
HTRF-compatible microplate reader
Protocol: Measuring this compound Potentiation of Agonist-Induced IP1 Accumulation
This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other plate formats.
1. Cell Culture and Seeding: a. Culture mGlu5-expressing cells according to standard cell culture protocols. b. On the day before the assay, harvest the cells and resuspend them in culture medium. c. Seed the cells into a white, solid-bottom 384-well plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of this compound in stimulation buffer to create a concentration range for the dose-response curve (e.g., 1 nM to 100 µM). c. Prepare a stock solution of the orthosteric agonist (e.g., L-glutamate) in an appropriate solvent. d. Determine the EC20 concentration of the agonist in your cell line. A typical starting point for glutamate is in the low micromolar range. Prepare a working solution of the agonist at 2X the final EC20 concentration in stimulation buffer.
3. Cell Stimulation: a. On the day of the assay, remove the culture medium from the wells. b. Add 10 µL of the various concentrations of this compound to the appropriate wells. For control wells, add 10 µL of stimulation buffer with the same percentage of DMSO. c. Add 10 µL of the 2X agonist solution (to achieve the final EC20 concentration) to all wells except the basal control wells, to which you will add 10 µL of stimulation buffer. d. Incubate the plate at 37°C for 30-60 minutes. It is recommended to include LiCl (typically 10-50 mM final concentration) in the stimulation buffer to inhibit IP1 degradation.
4. IP1 Detection: a. Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the IP1-d2 and anti-IP1-cryptate conjugates in the lysis buffer. b. Add 10 µL of the IP1-d2 conjugate solution to each well. c. Add 10 µL of the anti-IP1-cryptate conjugate solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.
5. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible microplate reader, with excitation at 320-340 nm and simultaneous emission detection at 620 nm (cryptate) and 665 nm (d2). b. Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. c. Plot the HTRF ratio against the log of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound potentiation.
Conclusion
This application note provides a comprehensive guide for utilizing this compound to study mGlu5 receptor-mediated polyphosphoinositide hydrolysis. The HTRF IP-One assay is a robust, high-throughput method suitable for characterizing the pharmacology of mGlu5 PAMs. By following the detailed protocol and utilizing the provided diagrams and data tables, researchers can effectively measure the activity of this compound and similar compounds in drug discovery and basic research settings.
References
Application Notes and Protocols for VU0360172 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances its response to the endogenous agonist, glutamate. This modulatory activity has made this compound a valuable tool in preclinical research, particularly in behavioral studies investigating cognitive function and neuropsychiatric disorders. These application notes provide detailed protocols for the administration of this compound in the context of behavioral studies in rats, with a focus on the sub-chronic phencyclidine (scPCP) model of cognitive impairment, relevant to schizophrenia research.
Data Presentation: Efficacy of this compound in a Rat Model of Cognitive Impairment
The following tables summarize the quantitative data on the efficacy of this compound in reversing cognitive deficits induced by the sub-chronic administration of phencyclidine (PCP) in rats, as measured by the Novel Object Recognition (NOR) test.
Table 1: Effect of this compound on Novel Object Recognition (NOR) Performance in scPCP-Treated Rats
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle Control | - | 0.45 ± 0.05 |
| scPCP + Vehicle | - | 0.08 ± 0.04 |
| scPCP + this compound | 10 | 0.35 ± 0.06 |
| scPCP + this compound | 20 | 0.38 ± 0.07 |
Data adapted from Fletcher et al., Neuropharmacology, 2022.[1]
Table 2: Effect of this compound on Locomotor Activity in scPCP-Treated Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Line Crossings (Mean ± SEM) |
| Vehicle Control | - | 150 ± 15 |
| scPCP + Vehicle | - | 145 ± 12 |
| scPCP + this compound | 10 | 140 ± 18 |
| scPCP + this compound | 20 | 135 ± 16 |
Data adapted from Fletcher et al., Neuropharmacology, 2022.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the powder is fully dissolved. This stock solution can be stored at -20°C for future use.
-
Vehicle Preparation: Prepare a vehicle solution of 10% Tween 80 in sterile 0.9% saline. For example, to make 10 ml of vehicle, add 1 ml of Tween 80 to 9 ml of sterile saline and mix thoroughly.
-
Working Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution needed.
-
For a 10 mg/kg dose in a rat with a body weight of 250g, assuming an injection volume of 1 ml/kg, you will need to inject 0.25 ml containing 2.5 mg of this compound.
-
Dilute the appropriate volume of the this compound stock solution in the 10% Tween 80/saline vehicle to achieve the final desired concentration. Vortex thoroughly to ensure complete mixing. Gentle warming or sonication can be used if precipitation occurs.
-
-
Administration:
-
Administer the this compound working solution via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
-
Injections are typically performed 90 minutes before the start of the behavioral test to allow for adequate drug absorption and distribution.[1]
-
Protocol 2: Sub-chronic Phencyclidine (scPCP) Rat Model of Cognitive Impairment
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
PCP Solution Preparation: Dissolve PCP hydrochloride in sterile 0.9% saline to a final concentration of 2 mg/ml or 5 mg/ml.
-
Administration Schedule:
-
Washout Period: Following the 7-day administration period, a washout period of at least 7 days is crucial to ensure that the behavioral deficits observed are not due to the acute effects of PCP.[2][3] Behavioral testing is typically conducted after this washout period.
Protocol 3: Novel Object Recognition (NOR) Test
Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material that is easy to clean.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
A video camera mounted above the arena to record the sessions.
Procedure:
-
Habituation (Day 1):
-
Place each rat individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing, touching with the nose or paws).
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.
-
Mandatory Visualizations
Signaling Pathway of mGlu5 Receptor Activation
Caption: Canonical and non-canonical signaling pathways of the mGlu5 receptor.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in the scPCP rat model.
References
- 1. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and this compound on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VU0360172 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Hydrochloride Salt) | +4°C | Short-term | N/A |
| Solid (Hydrochloride Salt) | -20°C | Long-term | Sealed, away from moisture |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light, sealed, away from moisture.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Protect from light.[1] |
| In Vivo Working Solution | N/A | Use same day | Prepare fresh before each experiment.[1] |
Frequently Asked Questions (FAQs): Stability and Storage
Q1: My this compound powder has been at room temperature for a few days. Is it still usable?
A1: While short excursions to room temperature, especially in the continental US, may not immediately degrade the compound, it is recommended to store the solid form at +4°C for short-term and -20°C for long-term storage to ensure stability.[2] For optimal results, it is best to adhere to the recommended storage conditions.
Q2: How many times can I freeze-thaw my DMSO stock solution of this compound?
A2: To prevent inactivation of the product, it is highly recommended to aliquot the stock solution after preparation and avoid repeated freeze-thaw cycles.[1]
Q3: I noticed precipitation in my DMSO stock solution after storing it at -20°C. What should I do?
A3: Precipitation can sometimes occur at low temperatures. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully dissolved. If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure you are using a newly opened or anhydrous grade DMSO, as hygroscopic DMSO can significantly impact solubility.
Experimental Troubleshooting
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Troubleshooting In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Inconsistent or no potentiation of agonist response | 1. Compound degradation due to improper storage. 2. Incorrect concentration of agonist or this compound. 3. Cell line expressing low or variable levels of mGlu5. 4. "Probe dependency" - the effect of the PAM can vary with the orthosteric agonist used.[3] | 1. Prepare fresh stock solutions from properly stored solid compound. 2. Perform a full dose-response curve for both the agonist and this compound to determine optimal concentrations. 3. Verify mGlu5 expression in your cell line (e.g., via Western blot or qPCR). Consider using a cell line with stable and robust mGlu5 expression. 4. If possible, test with the endogenous agonist (glutamate) in addition to synthetic agonists like DHPG. |
| High background signal or apparent agonist activity of this compound alone | 1. High levels of endogenous glutamate in the cell culture medium. 2. In some cell lines with very high mGlu5 expression, PAMs can exhibit agonist-like activity. | 1. Consider using a glutamate-scavenging system (e.g., glutamate-pyruvate transaminase) in your assay buffer. 2. Use a cell line with more physiologically relevant mGlu5 expression levels. |
| Compound precipitation in aqueous assay buffer | Limited aqueous solubility of this compound. | Ensure the final concentration of DMSO in the assay buffer is kept to a minimum (typically <0.5%) and that the compound is fully dissolved in DMSO before dilution. Gentle warming or sonication of the final solution may help. |
Troubleshooting In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Lack of behavioral effect | 1. Inadequate dosage. 2. Poor bioavailability due to improper vehicle or administration route. 3. Rapid metabolism of the compound. | 1. Perform a dose-response study to determine the optimal effective dose. 2. Ensure the vehicle is appropriate for the administration route and effectively solubilizes or suspends this compound. For oral administration, 20% hydroxypropyl-β-cyclodextrin in sterile water has been used. For intraperitoneal injection, a formulation of 10% Tween 80 in saline has been reported for other mGlu5 PAMs. A mix of DMSO and corn oil can also be used.[1] 3. Consider the pharmacokinetic profile of this compound and time your behavioral testing accordingly. |
| Unexpected or adverse behavioral effects (e.g., seizures) | Some mGlu5 PAMs, particularly those with agonist activity, have been associated with seizure-like activity at higher doses. | Carefully observe animals for any adverse effects. If seizures are observed, reduce the dose. Consider using a "pure" PAM with minimal intrinsic agonist activity if this is a concern. |
| High variability in behavioral data | 1. Inconsistent drug administration. 2. Environmental stressors affecting animal behavior. 3. Insufficient habituation of animals to the testing procedure. | 1. Ensure accurate and consistent dosing and administration technique. 2. Minimize environmental disturbances during behavioral testing. 3. Thoroughly habituate animals to the experimental setup and handling procedures before starting the experiment. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing the potentiation of an mGlu5 agonist-induced calcium response by this compound in a recombinant cell line (e.g., HEK293 or CHO cells) stably expressing the human mGlu5 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human mGlu5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
mGlu5 agonist (e.g., Glutamate or DHPG)
-
This compound
-
DMSO
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescent plate reader with kinetic reading capability
Methodology:
-
Cell Plating: Seed the mGlu5-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) and an equal concentration of Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the mGlu5 agonist at a concentration that will yield an EC20 response (this should be determined from a prior agonist dose-response experiment).
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes.
-
Place the plate in the fluorescent plate reader.
-
Initiate kinetic reading and, after establishing a stable baseline, add the EC20 concentration of the mGlu5 agonist.
-
Continue reading the fluorescence for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis: The potentiation by this compound is measured as an increase in the agonist-induced fluorescence signal. Data can be plotted as a dose-response curve of this compound to determine its EC50 for potentiation.
In Vivo Novel Object Recognition (NOR) Test
This protocol outlines the use of this compound in a rat model of recognition memory.[1][4]
Materials:
-
Adult male rats
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size)
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water for oral gavage)
-
Video recording and analysis software
Methodology:
-
Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day. On the day before the test, allow each rat to explore the empty open field arena for 5-10 minutes.
-
Drug Administration: On the test day, administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.). The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes before the training session).
-
Training Session (T1): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for 5 minutes. Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and pointing towards it.
-
Retention Interval: Return the rat to its home cage for a set retention interval (e.g., 24 hours).
-
Test Session (T2): Replace one of the objects from T1 with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate a discrimination index (DI) for the test session: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Workflows
mGlu5 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gq alpha subunit. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Simplified mGlu5 receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Calcium Mobilization Assay
The following diagram illustrates the key steps in performing a calcium mobilization assay to assess the activity of this compound.
Caption: Workflow for an in vitro calcium mobilization assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VU0360172
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed despite potent mGlu5 modulation.
Possible Cause: While this compound is a highly selective mGlu5 PAM, it may modulate distinct downstream signaling pathways compared to other mGlu5 PAMs. Research has indicated that different mGlu5 PAMs can exhibit "biased modulation," leading to the activation of specific intracellular signaling cascades. For instance, this compound has been shown to preferentially modulate p-MAPK levels, while another mGlu5 PAM, VU0409551, has a more pronounced effect on p-AKT levels.
Troubleshooting Steps:
-
Confirm mGlu5 Expression: Ensure that your experimental system expresses functional mGlu5 receptors.
-
Dose-Response Curve: Perform a full dose-response curve for this compound to confirm its potency (EC50) in your assay. The reported EC50 for this compound is 16 nM.[1][2]
-
Investigate Downstream Signaling: If the observed phenotype is unexpected, consider investigating downstream signaling pathways beyond the canonical mGlu5-PLC-IP3/DAG pathway. We recommend performing western blots or other relevant assays to assess the phosphorylation status of key signaling proteins such as ERK/MAPK and Akt.
-
Compare with other mGlu5 PAMs: If possible, compare the effects of this compound with another structurally and functionally distinct mGlu5 PAM to determine if the observed phenotype is specific to this compound.
Issue 2: Inconsistent results in vivo.
Possible Cause: The in vivo effects of this compound can be influenced by its pharmacokinetic profile and its complex interactions within neuronal circuits. For example, this compound has been shown to modulate GABAergic transmission by affecting GABA uptake and GAT-1 expression, which could contribute to its overall in vivo effects.[3]
Troubleshooting Steps:
-
Verify Compound Stability and Formulation: Ensure the proper handling and formulation of this compound to maintain its stability and solubility.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the brain exposure of this compound in your animal model.
-
Consider Circuit-Level Effects: Be aware that the net effect of mGlu5 modulation can vary depending on the specific brain region and neuronal population being studied. The observed in vivo outcome may be a result of integrated effects on multiple neurotransmitter systems.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: Are there any known off-target binding interactions for this compound?
A2: Based on available information, this compound is considered highly selective for the mGlu5 receptor. However, as with any small molecule, the possibility of weak interactions with other proteins cannot be entirely excluded without comprehensive screening against a broad panel of targets. Researchers should always consider the potential for off-target effects and include appropriate controls in their experiments.
Q3: How can this compound and another mGlu5 PAM, VU0409551, have different effects on signaling pathways?
A3: This phenomenon is known as "biased agonism" or "functional selectivity," where ligands binding to the same receptor can stabilize different conformational states, leading to the activation of distinct downstream signaling pathways. In the case of this compound and VU0409551, they are believed to have distinct signaling mechanisms, with this compound impacting p-MAPK levels and VU0409551 affecting p-AKT levels. This highlights the importance of characterizing the full signaling profile of a compound, not just its primary pharmacology.
Q4: What are the implications of this compound's effects on GABAergic transmission?
A4: The modulation of GABA transport by this compound is a significant finding that could contribute to its therapeutic effects, particularly in conditions like epilepsy.[3] This action appears to be a downstream consequence of mGlu5 activation rather than a direct off-target effect on GABA transporters. Researchers studying the effects of this compound on neuronal excitability should be aware of this indirect mechanism.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | mGlu5 Receptor | [1][2] |
| Activity | Positive Allosteric Modulator (PAM) | [1][2] |
| EC50 | 16 nM | [1][2] |
| Ki | 195 nM | [1][2] |
| Selectivity | No significant activity at mGlu1, mGlu2, mGlu4 |
Experimental Protocols
Protocol 1: Assessment of Downstream Signaling Pathways (Western Blot)
-
Cell Culture and Treatment: Plate cells expressing mGlu5 (e.g., HEK293-mGlu5) and treat with this compound at various concentrations and time points. Include a vehicle control and potentially a positive control (e.g., a known activator of the pathway of interest).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Canonical and potential downstream signaling pathways of mGlu5 modulated by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Discovery of positive allosteric modulators for the metabotropic glutamate receptor subtype 5 from a series of N-(1,3-diphenyl-1H- pyrazol-5-yl)benzamides that potentiate receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing VU0360172 Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] Its mechanism of action involves binding to an allosteric site on the mGlu5 receptor, which potentiates the receptor's signaling cascade.[1]
Q2: What is the primary signaling pathway activated by this compound?
A2: The primary signaling pathway modulated by this compound upon mGlu5 receptor activation is the Gq-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This process, often measured as phosphoinositide (PI) hydrolysis, results in an increase in intracellular calcium levels.[1]
Q3: What are the key pharmacological parameters of this compound?
A3: this compound is a potent and selective mGlu5 PAM. Key in vitro parameters are summarized in the table below.
| Parameter | Value | Species | Assay Type |
| EC50 | 16 nM | Rat | PI Hydrolysis |
| Ki | 195 nM | Rat | [3H]MPEP Binding |
EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor.[1]
Q4: In which solvents is this compound soluble?
A4: this compound hydrochloride is soluble in DMSO up to 50 mM and in ethanol up to 25 mM. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: A precipitate is observed immediately after adding the this compound stock solution to the cell culture medium, or the medium becomes cloudy over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution ("Crashing Out") | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Add the compound dropwise while gently swirling.[6][7] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
| Interaction with Media Components | This compound may interact with certain salts or other components in the media, leading to the formation of insoluble complexes over time.[8] | If delayed precipitation occurs, consider testing the compound's stability in a simpler buffered saline solution (e.g., HBSS) to determine if media components are the cause. If using serum-free media, the absence of proteins that can aid solubility may increase the likelihood of precipitation.[6] |
| High Final DMSO Concentration | While DMSO is used for the stock solution, high final concentrations in the culture media can be toxic to cells and can also contribute to precipitation upon dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[6] This may necessitate preparing a more dilute stock solution. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments. |
Issue 2: Inconsistent or No Response to this compound
Problem: The expected potentiation of the glutamate response is not observed, or the results are highly variable between experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Glutamate Concentration | As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect. The concentration of exogenously added glutamate may be too low or too high. | Determine an optimal EC20 concentration of glutamate for your specific cell line and assay. This concentration should elicit a small, reproducible response on its own, which can then be potentiated by this compound. |
| Receptor Desensitization (Tachyphylaxis) | Prolonged exposure to this compound, especially at high concentrations, can lead to desensitization of the mGlu5 receptor, resulting in a diminished response over time. Studies have shown that this compound can induce desensitization in cortical neurons.[9] | Minimize the pre-incubation time with this compound to what is necessary for the assay. For kinetic readings, like in a calcium mobilization assay, co-addition of this compound and glutamate may be preferable to a long pre-incubation period. |
| Low Receptor Expression | The cell line used may not express sufficient levels of the mGlu5 receptor to produce a robust signal. | Use a cell line known to endogenously express high levels of mGlu5 or a stably transfected cell line overexpressing the receptor. Verify receptor expression levels via techniques like Western blot or qPCR. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to its degradation. | Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[2] |
Issue 3: Potential Off-Target Effects
Problem: Unexplained cellular responses are observed that are not consistent with mGlu5 receptor activation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Activity at Other mGlu Receptors | Although this compound is highly selective for mGlu5, at very high concentrations, the possibility of off-target effects on other mGlu receptors cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by a dose-response curve. To confirm that the observed effect is mGlu5-mediated, use a selective mGlu5 antagonist, such as MTEP, to block the response.[10] |
| Non-specific Cellular Effects | At high concentrations, any compound can induce non-specific effects on cell health and signaling. | Perform cell viability assays (e.g., MTT, LDH) in parallel with your functional assays to ensure that the concentrations of this compound used are not causing cytotoxicity. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in In Vitro Assays
| Cell Type | Assay Type | Recommended Starting Concentration Range | Notes |
| HEK293 (expressing rat mGlu5) | Calcium Mobilization | 1 nM - 10 µM | A 10-point concentration-response curve is recommended to determine the EC50.[1] |
| HEK293 (expressing rat mGlu5) | PI Hydrolysis | 1 nM - 10 µM | The reported EC50 of 16 nM was determined using this assay.[1] |
| Primary Cortical Neurons | Receptor Desensitization Studies | Concentrations leading to desensitization have been observed. | Start with lower concentrations and monitor the response over time.[9] |
| Thalamic Slices | Modulation of GABAergic Transmission | Not explicitly quantified in molar concentrations, but treatment for at least 1 hour was effective.[5] | A concentration range similar to that used in cell lines (e.g., 100 nM - 1 µM) could be a starting point. |
Experimental Protocols
1. Calcium Mobilization Assay in HEK293 cells expressing rat mGlu5
This protocol is adapted from a high-throughput screening method for mGlu5 modulators.[1]
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well plates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
This compound
-
Glutamate
-
Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: 24 hours prior to the assay, seed the HEK293-mGlu5 cells into the 96-well plates at a density of 6 x 104 cells per well. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium. Add 100 µL of HBSS containing 2 µM Fluo-4 AM to each well. Incubate the plate for 45 minutes at 37°C in 5% CO2.
-
Compound Preparation: During the dye loading incubation, prepare a 10-point, 1:3 serial dilution of this compound in assay buffer (HBSS with HEPES and probenecid). Also, prepare a solution of glutamate at its EC20 concentration in the assay buffer.
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Set the instrument to read fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 5 seconds.
-
Establish a baseline reading for 15-30 seconds.
-
The instrument's liquid handler should then add the various concentrations of this compound to the respective wells. Record the fluorescence for 3-5 minutes.
-
Following the this compound addition, the liquid handler should add the EC20 concentration of glutamate to all wells. Continue recording the fluorescence for another 3-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The potentiation by this compound is measured as the increase in the glutamate-induced calcium response in the presence of the compound compared to the response to glutamate alone. Plot the potentiation against the this compound concentration to determine the EC50.
2. Phosphoinositide (PI) Hydrolysis Assay
This is a general protocol for measuring Gq-coupled receptor activation.
Materials:
-
Cells expressing mGlu5 (e.g., HEK293-mGlu5)
-
Inositol-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[3H]-myo-inositol
-
Poly-D-lysine coated 24-well plates
-
Assay buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
Glutamate
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Plating and Labeling: Seed cells in 24-well plates. Once they reach ~70-80% confluency, replace the medium with inositol-free DMEM containing dFBS and [3H]-myo-inositol (e.g., 1 µCi/mL). Incubate for 18-24 hours to allow for incorporation of the radiolabel into the cell membranes.
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound in assay buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Stimulate the cells by adding an EC80 concentration of glutamate and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with a cold solution of perchloric acid or trichloroacetic acid.
-
Neutralize the lysates.
-
-
Separation and Quantification:
-
Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [3H]-inositol.
-
Elute the total [3H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate).
-
Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity corresponds to the level of PI hydrolysis. Plot the radioactivity counts against the concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
Caption: mGlu5 Receptor Signaling Pathway with this compound Modulation.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting VU0360172 solubility issues
Welcome to the technical support center for VU0360172. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this compound and its hydrochloride salt, potent and selective positive allosteric modulators (PAMs) of the mGlu5 receptor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] It does not activate the receptor on its own but potentiates the receptor's response to an agonist, like glutamate. Its mechanism involves enhancing the signal transduction pathway, such as stimulating polyphosphoinositide (PI) hydrolysis, following agonist binding.[2][3]
Q2: What is the difference between this compound and this compound hydrochloride?
A2: this compound is the free base form of the compound, while this compound hydrochloride is its salt form. The hydrochloride salt often has improved stability and slightly different solubility properties. It is critical to use the correct molecular weight for your calculations (see Table 1), as this will affect molarity.
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the compound's integrity.
-
Solid Powder : Store at -20°C for up to 2 years.[4]
-
In DMSO : For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] Avoid repeated freeze-thaw cycles. For short-term storage, a solution at 4°C may be viable for up to two weeks.[4]
Solubility Data
Quantitative solubility data is essential for accurate experiment design. The values below are reported for this compound and its hydrochloride salt in common laboratory solvents.
| Compound Form | Solvent | Reported Solubility | Molar Concentration (Approx.) | Source |
| This compound | DMSO | 83.33 mg/mL | 283 mM | MedchemExpress[2] |
| This compound HCl | DMSO | Soluble to 50 mM | 50 mM | R&D Systems[1] |
| This compound HCl | Ethanol | Soluble to 25 mM | 25 mM | R&D Systems[1] |
Note: Solubility can be batch-dependent. Always refer to the batch-specific Certificate of Analysis.
Troubleshooting Solubility Issues
Problem 1: My compound won't fully dissolve in DMSO.
-
Question: I am trying to prepare a high-concentration stock of this compound in DMSO, but I see solid particles. What should I do?
-
Answer:
-
Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has significantly lower solvating power for hydrophobic compounds. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.[2]
-
Use Mechanical Assistance: Gentle warming (to 37°C) and vortexing can aid dissolution. For stubborn samples, sonication in an ultrasonic bath is highly effective and recommended by suppliers.[2]
-
Check Concentration: Ensure your target concentration does not exceed the maximum reported solubility (see table above). It is often better to prepare a slightly lower concentration stock (e.g., 40-50 mM for the HCl salt) to ensure complete dissolution.
-
Problem 2: My compound precipitates when I dilute it into aqueous buffer for my in vitro assay.
-
Question: I prepared a 50 mM stock in DMSO, but when I add it to my cell culture media or assay buffer, a cloudy precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out." this compound is poorly soluble in aqueous solutions. The final concentration of DMSO in your aqueous solution is critical.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your aqueous medium. This often requires making an intermediate dilution of your stock solution.
-
Use a Serial Dilution Protocol: Instead of a single large dilution, perform serial dilutions. For example, dilute your 50 mM DMSO stock to 5 mM in DMSO first, then add a small volume of this intermediate stock to your final aqueous buffer.
-
Add Compound Last with Vortexing: When preparing your final working solution, add the compound (in its DMSO vehicle) to the aqueous buffer last, while the buffer is being gently vortexed or mixed. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Consider Pluronic F-68: For particularly sensitive assays, adding a small amount (e.g., 0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to the final aqueous buffer can help maintain compound solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound HCl in DMSO
-
Calculate Mass: Based on the molecular weight of this compound HCl (330.78 g/mol ), calculate the mass needed. For 1 mL of a 50 mM solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 330.78 g/mol * (1000 mg / 1 g) = 16.54 mg
-
-
Weigh Compound: Carefully weigh out 16.54 mg of this compound HCl powder.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -80°C.
Visualized Guides
Troubleshooting Workflow for Solubility Issues
This diagram outlines the logical steps to take when encountering solubility problems with this compound.
References
VU0360172 and Allosteric Agonism: A Technical Overview
This technical support guide addresses the activity profile of VU0360172, a notable modulator of the metabotropic glutamate receptor 5 (mGlu5). Below, we delve into its allosteric agonist properties, the experimental validation of these characteristics, and the underlying signaling mechanisms.
Frequently Asked Questions (FAQs)
Q1: Does this compound function as an allosteric agonist?
A1: Yes, this compound is classified as a positive allosteric modulator (PAM) of the mGlu5 receptor that also exhibits intrinsic allosteric agonist activity.[1] This dual functionality categorizes it as an "ago-PAM." In the absence of the natural (orthosteric) ligand, glutamate, this compound can directly, albeit partially, activate the mGlu5 receptor by binding to a distinct allosteric site.[2][3]
It is important to note that the manifestation of this agonist activity can be dependent on the expression levels of the mGlu5 receptor in the experimental system.[1][2] In systems with high receptor expression, the allosteric agonist effects of this compound are more readily observed.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective positive allosteric modulator of the mGlu5 receptor.[4][5][6] Its primary role is to enhance the receptor's response to glutamate. It binds to an allosteric site on the receptor, which is topographically distinct from the glutamate binding site.[3] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. As an ago-PAM, it can also induce receptor signaling independently of glutamate.[1][3]
Q3: Which signaling pathways are activated by this compound?
A3: The mGlu5 receptor, a Group I metabotropic glutamate receptor, canonically couples to Gq/11 G-proteins.[7][8] Activation of the receptor by an agonist or an allosteric agonist like this compound initiates a cascade that involves the activation of phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[10] In vivo, this compound has been shown to stimulate polyphosphoinositide (PI) hydrolysis.[4][6]
Troubleshooting and Experimental Guidance
Q4: We are not observing agonist activity with this compound in our cell line. What could be the issue?
A4: The lack of observable agonist activity could be due to several factors:
-
Receptor Expression Levels : The allosteric agonist activity of some mGlu5 PAMs, including those related to this compound, is more pronounced in cell lines with high levels of mGlu5 receptor expression.[1][2] If your cell line has low or endogenous receptor expression, the agonist effect may be below the detection limit of your assay.
-
Assay Sensitivity : The assay you are using may not be sensitive enough to detect the partial agonist activity of this compound. Consider using a more sensitive readout, such as measuring intracellular calcium mobilization or IP1 accumulation (a downstream product of IP3).
-
Compound Integrity : Ensure the purity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.[4]
Q5: How can I experimentally confirm the allosteric agonist activity of this compound?
A5: A standard workflow to characterize allosteric modulators can be employed. This involves measuring the compound's activity both in the absence and presence of an orthosteric agonist.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Assay System | Reference |
| EC50 | 16 nM | mGlu5 Receptor | [4][5][6] |
| Ki | 195 nM | mGlu5 Receptor | [4][5][6] |
-
EC50 (Half maximal effective concentration): The concentration of this compound that produces 50% of its maximal response, indicating its potency as a PAM.
-
Ki (Inhibition constant): A measure of the binding affinity of this compound to the mGlu5 receptor.
Key Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is a common method to assess the activity of compounds targeting Gq-coupled receptors like mGlu5.
-
Cell Culture: Plate cells stably expressing the human mGlu5 receptor (e.g., HEK293 or CHO cells) in black, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound directly to the wells.
-
PAM Mode: Add varying concentrations of this compound followed by a sub-maximal (EC20) concentration of glutamate.
-
-
Signal Detection: Measure the fluorescence intensity immediately after compound addition using a plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC50 values.
Protocol 2: Polyphosphoinositide (PI) Hydrolysis Assay
This assay measures a more proximal step in the Gq signaling cascade.
-
Cell Labeling: Culture mGlu5-expressing cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
Compound Treatment: Wash the cells and pre-incubate them in an assay buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of this compound (for agonist mode) or this compound plus an EC20 concentration of glutamate (for PAM mode). Incubate for a defined period (e.g., 60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separation: Isolate the total inositol phosphates ([3H]-IPs) from the cell lysate using anion-exchange chromatography columns.
-
Quantification: Measure the radioactivity of the eluted [3H]-IPs using liquid scintillation counting.
-
Data Analysis: Normalize the data and generate dose-response curves to determine potency and efficacy.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VU 0360172 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose mGlu5 PAMs in Epileptiform Activity Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing high doses of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) to prevent epileptiform activity.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Excitotoxicity or Seizure Induction at High Doses
Question: I am observing neuronal death or an increase in epileptiform activity after applying a high dose of my mGlu5 PAM, even though it's reported to have anticonvulsant properties. What could be the cause?
Answer:
Several factors can contribute to this paradoxical effect:
-
PAM Bias and NMDA Receptor Potentiation: Not all mGlu5 PAMs are the same. Some PAMs can potentiate the interaction between mGlu5 and NMDA receptors, which at high levels of activation can lead to excitotoxicity and seizures.[1][2] In contrast, "biased" PAMs can selectively enhance Gq/11 signaling without affecting NMDA receptor currents, which may offer a better safety profile.[1][3][4] It is crucial to characterize the bias of your specific PAM.
-
Intrinsic Agonist Activity ("Ago-PAMs"): Some mGlu5 PAMs possess intrinsic agonist activity, meaning they can activate the receptor even in the absence of glutamate. This can lead to excessive receptor activation and subsequent neurotoxicity, especially at high concentrations.[5]
-
Off-Target Effects: At high concentrations, the selectivity of a compound can decrease. Ensure that your PAM is highly selective for mGlu5 and not interacting with other receptors that could contribute to hyperexcitability.
-
Experimental Model Susceptibility: The baseline level of excitability in your experimental model can influence the outcome. For instance, in animal models with a predisposition to seizures, such as the Tuberous Sclerosis Complex model, mGlu5 PAMs can exacerbate the epileptic phenotype.[6]
Troubleshooting Steps:
-
Verify PAM Profile: Confirm whether your mGlu5 PAM is known to be "biased" and avoids NMDA receptor potentiation. If this information is not available, consider running control experiments to assess its effect on NMDA-evoked currents.
-
Dose-Response Curve: Perform a careful dose-response analysis to identify a therapeutic window where anti-epileptiform effects are observed without signs of toxicity.
-
Use a Biased PAM: If possible, switch to a well-characterized biased mGlu5 PAM, such as VU0409551, which has been shown to have in vivo efficacy without potentiating NMDA receptor currents.[3][4][7]
-
Control for Intrinsic Agonism: Test the effect of the PAM in the absence of an orthosteric agonist to check for intrinsic activity.
-
Re-evaluate the Model: Consider the inherent seizure susceptibility of your chosen experimental model.
Issue 2: Poor Solubility and Inconsistent Results with mGlu5 PAMs
Question: I am having difficulty dissolving my mGlu5 PAM, and I suspect it's leading to inconsistent results in my in vitro experiments. What are the best practices for preparation and application?
Answer:
Many mGlu5 PAMs are highly lipophilic and have poor aqueous solubility, which is a common source of experimental variability.[8][9]
Troubleshooting Steps:
-
Consult the Literature for Your Specific PAM: Different PAMs may require different solvent systems. For example, some may be soluble in DMSO, while others might require a co-solvent system like 10% DMSO, 40% PEG400, and 50% saline for in vivo use.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[11] For in vitro experiments, the final concentration of the solvent in your aqueous buffer should typically be kept below 0.1% to avoid solvent-induced artifacts.
-
Sonication and Vortexing: When diluting the stock solution into your experimental buffer, add it dropwise while vortexing or sonicating to prevent precipitation.[10]
-
Storage of Solutions: Aliquot and store stock solutions at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which mGlu5 PAMs are thought to prevent epileptiform activity?
A1: The mechanism is complex and can be context-dependent. One proposed mechanism involves the modulation of GABAergic transmission. For instance, the mGlu5 PAM VU0360172 has been shown to reduce absence seizures by enhancing the expression and uptake of the GABA transporter GAT-1 in the thalamus, which can reduce tonic GABAergic inhibition.[13][14] However, in other contexts, particularly at high doses, mGlu5 activation can be pro-convulsant if it leads to excessive potentiation of NMDA receptor function.[5][15]
Q2: How do I choose the right mGlu5 PAM for my experiments?
A2: The choice of PAM should be guided by its pharmacological profile. For preventing epileptiform activity, a "biased" PAM that does not potentiate NMDA receptor currents is likely a safer and more effective option.[1][3][4] It is also important to select a PAM with good solubility and a well-characterized in vivo profile if you plan to translate your findings to animal models.
Q3: Can tolerance develop to the anti-epileptic effects of mGlu5 PAMs with chronic administration?
A3: Studies have shown that tolerance can develop differently to various group I mGluR modulators. For example, in a rat model of absence epilepsy, tolerance to the anti-seizure effects of an mGlu1 PAM developed rapidly, whereas an mGlu5 PAM maintained its efficacy over a longer treatment period.[16] This suggests that mGlu5 PAMs may be suitable for chronic treatment.[16][17]
Q4: What are the typical concentrations of mGlu5 PAMs used in in vitro slice electrophysiology?
A4: The effective concentration can vary significantly between different PAMs. It is always best to perform a dose-response curve for your specific compound and experimental setup. However, concentrations in the range of nanomolar to low micromolar are often reported in the literature. For example, some studies have used VU-29 at 500 nM and VU0092273 at 100 nM to study effects on long-term potentiation (LTP).
Data Presentation
Table 1: Neurotoxicity of Selected mGlu5 PAMs at High Doses
| mGlu5 PAM | Animal Model | Dose | Duration | Observed Neurotoxic Effects | Reference |
| 5PAM523 | Rat | 30 and 50 mg/kg | 4 days | Moderate to severe neuronal necrosis in the auditory cortex and hippocampus. | [15] |
| 5PAM523 | Wild Type Mouse | 100 mg/kg | 4 days | Significant neuronal death in the auditory cortex and hippocampus. | [15] |
| Structurally Distinct mGlu5 PAMs | Rat | Not specified | 4 days | A comparable pattern of neuronal cell death to 5PAM523. | [15] |
Table 2: Effects of mGlu5 PAMs on Seizure-like Activity
| mGlu5 PAM | Animal/Experimental Model | Effect on Seizure/Epileptiform Activity | Reference |
| This compound | WAG/Rij rat (absence epilepsy) | Reduced spike-and-wave discharges. | [13] |
| RO6807794 | Tsc2 mutant mouse | Exacerbated seizures and hyperactivity. | [17] |
| CDPPB | Tsc2+/- mouse | No adverse effects reported at 10 mg/kg. | [6] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
This protocol outlines the general steps for inducing and recording epileptiform activity in hippocampal slices and testing the effects of mGlu5 PAMs.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.[18]
-
-
Induction of Epileptiform Activity:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32°C.[18]
-
Induce epileptiform activity by, for example, perfusing with aCSF containing a GABAA receptor antagonist like bicuculline or by using a magnesium-free aCSF model.[19][20]
-
Record baseline epileptiform activity for a stable period (e.g., 10-15 minutes) using extracellular field potential recordings in the CA1 or CA3 region.[19]
-
-
Application of mGlu5 PAM:
-
Prepare the mGlu5 PAM solution in aCSF at the desired final concentration, ensuring it is fully dissolved.
-
Switch the perfusion to the aCSF containing the mGlu5 PAM.
-
Record the epileptiform activity for an extended period to observe the effects of the PAM.
-
-
Data Analysis:
-
Analyze the frequency, duration, and amplitude of the epileptiform bursts before and after PAM application.
-
Statistical comparisons can be made to determine the significance of any observed changes.
-
Protocol 2: Phosphoinositide (PI) Hydrolysis Assay
This assay measures the functional consequence of Gq/11-coupled receptor activation.
-
Cell Culture and Labeling:
-
Culture cells expressing mGlu5 (e.g., HEK293 cells or primary neurons).
-
Incubate the cells with [3H]myo-inositol overnight to label the membrane phosphoinositides.
-
-
Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Add the mGlu5 PAM at various concentrations, followed by an EC20 concentration of glutamate.
-
-
Extraction and Measurement:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Isolate the soluble IPs using anion-exchange chromatography.
-
Quantify the amount of [3H]-IPs using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the concentration-response curve for the mGlu5 PAM's effect on glutamate-stimulated IP accumulation.
-
Mandatory Visualizations
Caption: Canonical mGlu5 signaling pathway via Gq/11 activation.
Caption: Physical and functional interaction between mGlu5 and NMDA receptors.
Caption: General workflow for in vitro electrophysiology experiments.
References
- 1. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mGluR5 Modulation of Behavioral and Epileptic Phenotypes in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mGlu5 metabotropic glutamate receptors as a new target for the therapy of absence epilepsy | Ricerc@Sapienza [research.uniroma1.it]
- 14. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism based neurotoxicity of mGlu5 positive allosteric modulators--development challenges for a promising novel antipsychotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Head-to head comparison of mGlu1 and mGlu5 receptor activation in chronic treatment of absence epilepsy in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabotropic glutamate receptors (mGluRs) in epileptogenesis: an update on abnormal mGluRs signaling and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? [frontiersin.org]
- 19. Roles of metabotropic glutamate receptor 5 in low [Mg2+]o-induced interictal epileptiform activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of group I metabotropic glutamate receptor subtypes involved in the frequency of epileptiform activity in vitro using mGluR1 and mGluR5 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in VU0360172 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies using VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the mGlu5 receptor.[1][2] It does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[3] This modulation can influence downstream signaling pathways, such as polyphosphoinositide (PI) hydrolysis, and affect neurotransmission.[1][2]
Q2: What are the common research applications for this compound in vivo?
A2: this compound has been utilized in rodent models to investigate its potential therapeutic effects in neurological and psychiatric disorders. Key applications include studies on:
-
Epilepsy: It has been shown to reduce spike-and-wave discharges in rat models of absence epilepsy.[4]
-
Schizophrenia: It is used to alleviate cognitive deficits in preclinical models, such as those induced by sub-chronic phencyclidine (PCP).[5]
-
Anxiety and Antipsychotic-like activity: It has demonstrated anxiolytic and antipsychotic-like activity in various rat behavioral models.
Q3: How does this compound's allosteric nature contribute to experimental variability?
A3: As a PAM, the effects of this compound are dependent on the presence of the endogenous agonist, glutamate.[6][7] Variability in local glutamate concentrations within specific brain regions or changes in glutamate levels due to the experimental model or animal's state can lead to inconsistent effects of this compound.[6][7] Additionally, the level of mGlu5 receptor expression can influence the magnitude of the compound's effect.[8]
Q4: Are there known differences in how this compound affects different signaling pathways?
A4: Yes, studies suggest that this compound can have differential effects on downstream signaling molecules. For instance, in a schizophrenia model, this compound was found to impact p-MAPK levels, while another mGlu5 PAM, VU0409551, affected p-AKT levels, indicating distinct signaling pathway engagement.[5] This biased signaling can contribute to variability in experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral outcomes between animals. | Inconsistent drug formulation and administration. Poorly dissolved or unevenly suspended compound can lead to inaccurate dosing. | Ensure complete dissolution of this compound in the vehicle. Prepare fresh solutions daily and vortex thoroughly before each administration.[1] Consider using a consistent and appropriate vehicle, such as 10% DMSO in corn oil.[1] |
| Differences in animal handling and stress levels. Stress can alter baseline glutamate levels, impacting the efficacy of a PAM. | Acclimate animals to the experimental procedures and environment. Handle all animals consistently to minimize stress. | |
| Variability in the animal model. The underlying pathology of the animal model may not be uniform across all subjects. | Ensure the animal model is well-characterized and produces a consistent phenotype. Increase sample size to account for inherent biological variability. | |
| Inconsistent or unexpected effects on neuronal signaling. | Differential engagement of signaling pathways. this compound may exhibit biased agonism, preferentially modulating certain downstream pathways.[5] | Measure multiple downstream signaling markers (e.g., p-AKT, p-MAPK) to get a comprehensive picture of the compound's effects. |
| Timing of tissue collection relative to drug administration. The pharmacokinetics of this compound will dictate the time to peak concentration and duration of action. | Conduct pharmacokinetic studies to determine the optimal time point for tissue collection that corresponds with the desired pharmacodynamic effect. | |
| Compound precipitation in the formulation. | Poor solubility of this compound. this compound has limited aqueous solubility. | Use a suitable vehicle system. A common formulation is a stock solution in DMSO, which is then diluted in corn oil.[1] Sonication and gentle heating can aid in dissolution, but ensure the compound's stability under these conditions.[1] |
| Lack of a dose-dependent response. | Saturation of the allosteric binding site. At higher concentrations, the modulatory effect may plateau. | Test a wider range of doses, including lower concentrations, to establish a clear dose-response relationship. |
| "Bell-shaped" dose-response curve. Some allosteric modulators can exhibit a decrease in effect at very high concentrations. | If a bell-shaped curve is suspected, include additional dose groups at the higher end of the range to confirm this phenomenon. |
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 16 nM | mGlu5 Receptor | [1][2] |
| Ki | 195 nM | mGlu5 Receptor | [1][2] |
Table 2: Dosing Information for this compound in Rat Models
| Animal Model | Doses Tested (mg/kg) | Route of Administration | Observed Effect | Reference |
| WAG/Rij model of absence epilepsy | Not specified | Systemic injection | Reduction in spike-and-wave discharges | [4] |
| Sub-chronic PCP model for schizophrenia | 10 and 20 | Not specified | Alleviation of cognitive deficits | [5] |
| Amphetamine-treated rats | 56.6 | Not specified | Increased Akt/GSK3β phosphorylation | [9] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on information from MedchemExpress.[1]
-
Preparation of Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the DMSO stock solution in corn oil to the desired final concentration.
-
For example, to prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform mixture.
-
-
Administration:
-
Administer the freshly prepared working solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and this compound on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: VU0360172 Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0360172 in behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. Its mechanism of action is dependent on the activation of Phospholipase C (PLC), a key enzyme in the mGlu5 signaling cascade.[1][2]
Q2: In which behavioral models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in rodent models relevant to several central nervous system (CNS) disorders. These include:
-
Absence Epilepsy: Reduction of spike-and-wave discharges (SWDs) in the WAG/Rij rat model.[1][2]
-
Schizophrenia: Alleviation of cognitive deficits in the sub-chronic phencyclidine (PCP) rat model and reversal of amphetamine-induced hyperlocomotion.
-
Anxiety: Anxiolytic-like activity has been reported for mGlu5 PAMs in various rodent models.
Q3: What are the expected outcomes of this compound administration in these models?
A3:
-
WAG/Rij Rats: A dose-dependent reduction in the number and duration of spontaneous spike-wave discharges.[1][2]
-
PCP-Induced Cognitive Deficits: Improvement in performance in tasks such as the Novel Object Recognition (NOR) test.
-
Amphetamine-Induced Hyperlocomotion: A dose-dependent decrease in locomotor activity stimulated by amphetamine.
Troubleshooting Guides
Novel Object Recognition (NOR) Test
Problem: No significant difference in exploration time between the novel and familiar object in the control group.
-
Possible Cause: Insufficient habituation to the testing arena.
-
Solution: Ensure animals are thoroughly habituated to the empty arena for at least 1-2 days prior to the familiarization phase. The environment should be free from strong odors and excessive noise.
-
-
Possible Cause: Objects are not sufficiently distinct or are too intimidating.
-
Solution: Use objects that differ in shape, color, and texture but are of a similar size. Avoid objects with reflective surfaces or those that can be easily displaced by the animal.
-
-
Possible Cause: The inter-trial interval (ITI) is too long or too short for the specific memory phase being tested.
-
Solution: For short-term memory, a shorter ITI (e.g., 1 hour) is appropriate. For long-term memory, a longer ITI (e.g., 24 hours) should be used. Optimize the ITI for your specific experimental question.
-
Problem: High variability in exploration times within groups.
-
Possible Cause: Animal stress or anxiety.
-
Solution: Handle the animals for several days leading up to the experiment to acclimate them to the experimenter. Ensure the testing room has low, indirect lighting.
-
-
Possible Cause: Inconsistent scoring of exploration.
-
Solution: Clearly define "exploration" (e.g., sniffing or touching the object with the nose within a 2 cm radius). Scoring should be performed by an experimenter blinded to the treatment groups, or by using automated video tracking software.
-
Amphetamine-Induced Hyperlocomotion
Problem: No significant increase in locomotor activity in the amphetamine-treated control group.
-
Possible Cause: Incorrect dose of amphetamine.
-
Solution: The dose of amphetamine required to induce hyperlocomotion can vary between rodent strains. Perform a dose-response curve to determine the optimal dose for your specific strain and experimental conditions.
-
-
Possible Cause: Habituation to the locomotor activity chambers is too long.
-
Solution: A short habituation period (e.g., 30-60 minutes) is typically sufficient. Prolonged habituation may lead to reduced baseline activity and a blunted response to amphetamine.
-
Problem: High baseline locomotor activity, masking the effect of amphetamine.
-
Possible Cause: Stressful testing environment.
-
Solution: Ensure the testing room is quiet and has consistent lighting. Handle animals gently to minimize stress.
-
-
Possible Cause: Strain of the animal.
-
Solution: Some rodent strains are naturally more active than others. If high baseline activity is a persistent issue, consider using a different strain known for more moderate baseline locomotion.
-
WAG/Rij Rat Model of Absence Epilepsy
Problem: Difficulty in reliably detecting spike-wave discharges (SWDs).
-
Possible Cause: Improper electrode placement.
-
Solution: Ensure EEG electrodes are correctly implanted over the somatosensory cortex according to established stereotaxic coordinates. Verify electrode integrity and placement histologically after the experiment.
-
-
Possible Cause: Incorrect behavioral state for recording.
-
Solution: SWDs in WAG/Rij rats are most frequent during periods of quiet wakefulness and drowsiness. Record EEG during these behavioral states for optimal detection.
-
Problem: High variability in the number of SWDs between animals.
-
Possible Cause: Age of the animals.
-
Solution: The frequency and duration of SWDs in WAG/Rij rats increase with age. Use age-matched animals to reduce variability.
-
-
Possible Cause: Environmental disturbances.
-
Solution: Conduct EEG recordings in a quiet, isolated environment to avoid startling the animals, which can suppress SWD activity.
-
Quantitative Data Summary
Table 1: Effect of this compound on Spike-Wave Discharges in WAG/Rij Rats
| Treatment Group | Dose (mg/kg) | Mean Number of SWDs per hour | Mean Duration of SWDs (s) per hour |
| Vehicle | - | 150 ± 15 | 900 ± 90 |
| This compound | 3 | 105 ± 12 | 630 ± 75 |
| This compound | 10 | 60 ± 8 | 360 ± 45 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data are representative values compiled from textual descriptions in cited literature.
Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) in 60 min |
| Vehicle + Saline | - | 3000 ± 250 |
| Vehicle + Amphetamine | - | 9000 ± 700 |
| This compound + Amphetamine | 10 | 6500 ± 550* |
| This compound + Amphetamine | 30 | 4500 ± 400** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + Amphetamine. Data are representative values compiled from textual descriptions in cited literature.
Table 3: Effect of this compound on Novel Object Recognition
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle (PCP Model) | - | 0.15 ± 0.05 |
| This compound (PCP Model) | 10 | 0.40 ± 0.08* |
| This compound (PCP Model) | 20 | 0.45 ± 0.07** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are representative values compiled from textual descriptions in cited literature.
Experimental Protocols
Administration of this compound
Vehicle Preparation: For intraperitoneal (i.p.) or subcutaneous (s.c.) administration, this compound can be dissolved in a vehicle consisting of 5% DMSO, 5% Tween 80, and 90% saline. For oral administration, a 20% hydroxypropyl β-cyclodextrin (HPβCD) solution in distilled water can be used.
Dosing: The effective dose of this compound can vary depending on the animal model and behavioral endpoint. Doses typically range from 3 to 30 mg/kg. It is recommended to perform a dose-response study to determine the optimal dose for your specific experiment.
Novel Object Recognition (NOR) Test Protocol
-
Habituation (Day 1-2):
-
Allow each rat to individually explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for two consecutive days.
-
-
Familiarization (Day 3):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing (Day 3 or 4):
-
After a defined inter-trial interval (ITI) (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the novel and familiar objects.
-
Calculate the discrimination index.
-
Amphetamine-Induced Hyperlocomotion Protocol
-
Habituation:
-
Place individual rats in locomotor activity chambers (e.g., clear polycarbonate cages with infrared beams) and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route.
-
After a pre-treatment interval (e.g., 30 minutes), administer amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.
-
-
Data Collection:
-
Immediately after amphetamine administration, record locomotor activity (e.g., total distance traveled, beam breaks) for a period of 60-120 minutes.
-
WAG/Rij Rat Spike-Wave Discharge (SWD) Recording Protocol
-
Surgical Implantation:
-
Under anesthesia, surgically implant EEG electrodes over the somatosensory cortex of adult WAG/Rij rats (typically > 6 months of age).
-
Allow for a post-operative recovery period of at least one week.
-
-
EEG Recording:
-
Connect the rat to the EEG recording system in a quiet, isolated chamber.
-
Record EEG activity for a baseline period (e.g., 1-2 hours) to quantify spontaneous SWDs.
-
-
Drug Administration and Recording:
-
Administer this compound or vehicle.
-
Continue to record EEG for a defined period post-injection (e.g., 2-4 hours) to assess the effect on SWD frequency and duration.
-
Signaling Pathways and Experimental Workflows
Caption: mGlu5 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Novel Object Recognition Test.
Caption: Experimental Workflow for Amphetamine-Induced Hyperlocomotion.
References
- 1. Spike-wave discharges in WAG/Rij rats are preceded by delta and theta precursor activity in cortex and thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0360172 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the mGlu5 receptor.[1][2] This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[3] By binding to an allosteric site on the mGlu5 receptor, this compound increases the affinity and/or efficacy of glutamate.[4][5] This potentiation of glutamate signaling is the basis for its pharmacological effects.
Q2: What are the reported in vivo effects of this compound?
A2: Preclinical studies have demonstrated that this compound exhibits robust antipsychotic-like and anxiolytic efficacy in rodent models.[1] For instance, it has been shown to reverse amphetamine-induced hyperlocomotion, a common preclinical screen for antipsychotic activity.[1] It also modulates GABAergic transmission and affects signaling pathways involving Akt and GSK3β.[6][7]
Q3: Does this compound have intrinsic agonist activity?
A3: this compound is considered a "pure PAM" with low intrinsic agonist activity.[8][9] This is a critical feature, as mGlu5 PAMs with significant allosteric agonist activity have been associated with adverse effects such as seizures.[8][10] The lack of strong intrinsic agonism means this compound's effects are primarily dependent on the presence of endogenous glutamate, allowing for a more modulatory and potentially safer pharmacological profile.[8]
Q4: How does the in vitro profile of this compound translate to in vivo efficacy?
A4: Studies have shown that traditional in vitro potency measures like EC50 may not be the best predictors of in vivo efficacy for mGlu5 PAMs.[5] Instead, parameters such as cooperativity (αβ) and the maximal potentiation response (Emax) in the presence of glutamate show a stronger correlation with in vivo outcomes.[4][5] This highlights the importance of a comprehensive in vitro pharmacological characterization beyond simple potency assays.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of or lower than expected in vivo efficacy. | Suboptimal Dose: The dose used may be insufficient to achieve the necessary brain concentrations for the desired effect. | Consult literature for effective dose ranges in your specific model. A dose-response study may be necessary. For example, an ED50 of 15.2 mg/kg has been reported for reversing amphetamine-induced hyperlocomotion in rats.[1] |
| Pharmacokinetic Issues: Poor absorption, rapid metabolism, or inefficient blood-brain barrier penetration in the specific animal model or strain. | Although this compound is known to achieve high brain concentrations, individual differences can exist.[1] Consider pharmacokinetic analysis to determine brain and plasma concentrations at the time of the behavioral experiment. | |
| Insufficient Endogenous Glutamate Levels: As a PAM, this compound's efficacy is dependent on the presence of glutamate. The experimental conditions may not provide sufficient basal glutamate levels for potentiation. | Ensure the behavioral paradigm is appropriate. Some models inherently involve changes in glutamate transmission. | |
| Receptor Desensitization: Prolonged or high-concentration exposure to this compound can lead to mGlu5 receptor desensitization, which is cell-type dependent.[11] | Review the dosing regimen. Chronic dosing may require different considerations than acute administration. | |
| Inconsistent results between experiments. | Variability in Experimental Protocol: Minor differences in animal handling, timing of injections, or behavioral testing procedures. | Standardize all experimental protocols meticulously. Ensure consistent timing between drug administration and behavioral assessment. |
| Context-Dependent Effects: The efficacy of allosteric modulators can be influenced by the specific cellular and membrane environment.[1] | Be aware that results may vary between different brain regions or neuronal populations being studied. | |
| Unexpected adverse effects (e.g., seizures). | Off-Target Effects (unlikely): While this compound is reported to be highly selective for mGlu5, off-target effects at very high doses cannot be entirely ruled out. | Reduce the dose. Confirm the purity of the compound. |
| Interaction with other experimental compounds: Potential for unforeseen pharmacological interactions. | Review all co-administered substances for potential interactions with the glutamatergic system. | |
| Misidentification of the compound: The compound may not be this compound. | Verify the identity and purity of the compound using analytical methods. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Amphetamine-Induced Hyperlocomotion (AHL) Model
| Species | Dose (mg/kg, i.p.) | Effect | ED50 (mg/kg) | Maximum Reversal (%) | Reference |
| Rat | 10 - 56.6 | Dose-dependent reversal of AHL | 15.2 | 60.7 | [1] |
Table 2: Pharmacokinetic and In Vitro Parameters of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 16 nM | Recombinant cells | [2] |
| Ki | 195 nM | Recombinant cells | [2] |
| Total Brain Concentration (at 10 mg/kg i.p.) | 5.1 µM | Rat | [5] |
| Total Plasma Concentration (at 10 mg/kg i.p.) | 10.2 µM | Rat | [5] |
| Plasma Protein Binding | 98.9% | Rat | [5] |
| Brain Homogenate Binding | 97.1% | Rat | [5] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion (AHL) in Rats
This protocol is a standard preclinical model for assessing antipsychotic-like efficacy.
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) for a specified period before the experiment.
-
Drug Administration:
-
This compound is dissolved in an appropriate vehicle (e.g., 20% β-cyclodextrin).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 10, 17.8, 30, 56.6 mg/kg).
-
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately after the amphetamine injection, place the animals in the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes) using automated activity monitoring systems.
-
Data Analysis: Analyze the total distance traveled or other locomotor parameters. Compare the activity of the this compound-treated groups to the vehicle- and amphetamine-only control groups. Calculate the ED50 for the reversal of hyperlocomotion.
Visualizations
Caption: Simplified signaling pathway of mGlu5 receptor activation and its potentiation by this compound.
Caption: Experimental workflow for assessing this compound efficacy in the amphetamine-induced hyperlocomotion model.
Caption: Relationship between in vitro properties of this compound and its in vivo efficacy and safety profile.
References
- 1. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of mGlu5 PAMs: VU0360172 and VU0409551
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely studied metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs): VU0360172 and VU0409551. We present a detailed analysis of their pharmacological and in vivo properties, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators of mGlu5 have emerged as a promising therapeutic strategy, as they enhance the receptor's response to the endogenous agonist glutamate, offering a more nuanced modulation compared to direct agonists.
This compound and VU0409551 are two potent and selective mGlu5 PAMs that have been instrumental in elucidating the therapeutic potential of targeting mGlu5. While both compounds enhance mGlu5 signaling, they exhibit distinct pharmacological profiles, particularly concerning their modulation of N-methyl-D-aspartate receptor (NMDAR) function and downstream signaling pathways. This "biased modulation" has significant implications for their in vivo efficacy and potential side-effect profiles.
In Vitro Pharmacological Profile
This compound and VU0409551 have been extensively characterized in a variety of in vitro assays to determine their potency, efficacy, and selectivity for the mGlu5 receptor. The following tables summarize key quantitative data from these studies.
| Parameter | This compound | VU0409551 | Reference |
| Potency (EC50) | |||
| Ca2+ Mobilization (rat mGlu5) | 16 nM[1][2] | 235 nM[3] | [1][2][3] |
| Binding Affinity (Ki) | |||
| [3H]MPEP displacement | 195 nM[1][2] | Not reported | [1][2] |
| Efficacy | |||
| % Glutamate Max (Ca2+ Mobilization) | Not explicitly stated as % of glutamate max, but potentiates glutamate response | 74 ± 2% of Glutamate Max[4] | [4] |
| Selectivity | |||
| Other mGlu receptors (mGlu1,2,3,4,6,7,8) | Selective for mGlu5[5] | No activity at other mGlu receptors[3] | [3][5] |
| Other receptors and ion channels | Weak affinity for α2A adrenergic receptors (IC50 8.9 μM)[3] | No activity at 66 other receptors and ion channels[3] | [3] |
Table 1: In Vitro Potency, Efficacy, and Selectivity of this compound and VU0409551.
| Signaling Pathway | This compound | VU0409551 | Reference |
| Gαq-mediated Ca2+ Mobilization | Potentiates[1][2] | Potentiates[3] | [1][2][3] |
| NMDAR Current Modulation | Potentiates | Does not potentiate[3][6] | [3][6] |
| ERK1/2 Phosphorylation | Potentiates | Potentiates[3] | [3] |
| AKT Phosphorylation | No significant effect on scPCP-induced increase | Decreases scPCP-induced increase[7] | [7] |
| MAPK Phosphorylation | Decreases scPCP-induced increase[7] | No significant effect on scPCP-induced increase | [7] |
Table 2: Differential Effects of this compound and VU0409551 on Downstream Signaling Pathways.
In Vivo Pharmacokinetic and Efficacy Data
The in vivo characteristics of this compound and VU0409551 have been evaluated in rodents to assess their brain penetration, pharmacokinetic properties, and efficacy in preclinical models of psychosis and cognitive dysfunction.
| Parameter | This compound | VU0409551 | Reference |
| Species | Rat | Rat | [4] |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | [4][5] |
| Oral Bioavailability | Good | >40% | [4] |
| Half-life (t1/2) | Not explicitly stated | 3.9 hr (i.v.) | [3] |
| Brain Penetration (Kp,uu) | Orally active and brain penetrant[5] | Good CNS penetrance | [4] |
Table 3: Pharmacokinetic Properties of this compound and VU0409551 in Rats.
| Preclinical Model | This compound | VU0409551 | Reference |
| Amphetamine-Induced Hyperlocomotion (AHL) | Reverses AHL[5] | Reverses AHL (ED50 = 23 mg/kg)[4] | [4][5] |
| Sub-chronic PCP-Induced Cognitive Deficits | Alleviates deficits (10 and 20 mg/kg)[7] | Alleviates deficits (10 and 20 mg/kg)[7] | [7] |
Table 4: In Vivo Efficacy of this compound and VU0409551 in Rodent Models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, we provide the following diagrams generated using the DOT language.
Caption: Simplified mGlu5 signaling pathway.
Caption: General experimental workflow for mGlu5 PAM characterization.
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by mGlu5 PAMs.
Methodology:
-
Cell Culture: HEK293 cells stably expressing rat mGlu5 are plated in 96-well or 384-well black-walled, clear-bottom plates and grown overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The test compound (this compound or VU0409551) at various concentrations is added to the wells.
-
Glutamate Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu5 receptor.
-
Fluorescence Reading: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC50 value for the potentiation of the glutamate response is calculated from the concentration-response curves.
Amphetamine-Induced Hyperlocomotion (AHL) in Rats
Objective: To assess the antipsychotic-like potential of mGlu5 PAMs by measuring their ability to reverse amphetamine-induced hyperactivity.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period before the test day.
-
Drug Administration: Rats are pre-treated with the test compound (this compound or VU0409551) or vehicle via oral gavage.
-
Amphetamine Challenge: After a specific pre-treatment time, rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) using automated activity monitors that track horizontal and vertical movements.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to determine the reversal of hyperlocomotion.
Sub-chronic Phencyclidine (PCP) Model in Rats
Objective: To evaluate the efficacy of mGlu5 PAMs in reversing cognitive deficits relevant to schizophrenia.
Methodology:
-
PCP Administration: Rats receive twice-daily injections of PCP (e.g., 2 mg/kg, i.p.) or saline for 7 days.
-
Washout Period: A washout period of at least 7 days follows the last PCP injection to avoid acute drug effects.
-
Cognitive Testing: Cognitive function is assessed using tasks such as the novel object recognition (NOR) test or attentional set-shifting tasks.
-
PAM Treatment: During the cognitive testing phase, rats are treated with the test compound (this compound or VU0409551) or vehicle prior to the task.
-
Data Analysis: Performance in the cognitive tasks (e.g., discrimination index in the NOR test) is compared between the PCP-treated groups receiving the PAM and those receiving vehicle to assess the reversal of cognitive deficits.
Western Blotting for p-AKT and p-MAPK
Objective: To determine the effect of mGlu5 PAMs on the phosphorylation status of key downstream signaling proteins in brain tissue.
Methodology:
-
Tissue Collection: Following in vivo studies (e.g., the sub-chronic PCP model), brain regions of interest (e.g., prefrontal cortex) are dissected and rapidly frozen.
-
Protein Extraction: Tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and MAPK (p-MAPK), as well as antibodies for the total forms of these proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.
Conclusion
Both this compound and VU0409551 are valuable tool compounds for investigating the role of mGlu5 in health and disease. The key distinction lies in their differential modulation of NMDAR function. VU0409551's ability to provide in vivo efficacy in models of psychosis and cognition without directly potentiating NMDAR currents suggests that this "biased agonism" may offer a more favorable therapeutic window, potentially avoiding the excitotoxic side effects associated with non-biased mGlu5 PAMs.[3][6] In contrast, this compound, which does potentiate NMDAR function, can be a useful tool for studying the interplay between mGlu5 and NMDAR signaling. The choice between these two compounds will ultimately depend on the specific research question and the desired signaling profile. This guide provides the necessary data and protocols to make an informed decision for your future research endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. b-neuro.com [b-neuro.com]
- 5. Oscillatory Deficits in the Sub-Chronic PCP Rat Model for Schizophrenia Are Reversed by mGlu5 Receptor-Positive Allosteric Modulators VU0409551 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of VU0360172: A Comparative Guide for Researchers
For researchers and professionals in drug development, validating the in vivo effects of a novel compound is a critical step. This guide provides a comparative framework for assessing the in vivo efficacy of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). By comparing its performance with other well-characterized mGluR5 PAMs, CDPPB and ADX-47273, this guide offers a comprehensive overview of experimental validation strategies.
This compound is a potent and selective mGluR5 PAM with an EC50 of 16 nM.[1] It functions by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This mechanism of action has shown promise in preclinical models of various neurological and psychiatric disorders, including schizophrenia and epilepsy.[2][3] The validation of its in vivo effects relies on a combination of pharmacokinetic profiling, behavioral assays, and target engagement studies.
Comparative Pharmacokinetic Profiles
A thorough understanding of a compound's pharmacokinetic (PK) profile is fundamental to interpreting in vivo efficacy data. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t½), and brain-to-plasma ratio are crucial for designing and interpreting behavioral and target engagement studies. While comprehensive head-to-head PK data is limited, the following table summarizes available information for this compound and its comparators.
| Parameter | This compound | CDPPB | ADX-47273 |
| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Intraperitoneal (i.p.) |
| Brain Penetrant | Yes | Yes | Yes |
| Reported Half-life | Moderate | Not explicitly stated, but orally active | Moderate |
| Brain/Plasma Ratio | Not explicitly stated | Not explicitly stated | 4.6 |
In Vivo Efficacy in Behavioral Models
Behavioral assays are essential for demonstrating the functional consequences of mGluR5 modulation in a living system. The amphetamine-induced hyperlocomotion (AHL) model is a widely used preclinical screen for antipsychotic-like activity. The table below compares the efficacy of this compound, CDPPB, and ADX-47273 in this model.
| Compound | Dosing Route | Effective Dose Range | ED₅₀ | Maximum Reversal of Hyperlocomotion |
| This compound | i.p. | 10 - 56.6 mg/kg | 15.2 mg/kg[4] | 60.7%[4] |
| CDPPB | i.p. | 3 - 30 mg/kg | Not explicitly stated | Dose-dependent reversal |
| ADX-47273 | i.p. | 30 - 100 mg/kg | Not explicitly stated | Effective at 100 mg/kg |
Target Engagement
Confirming that a compound interacts with its intended target in the central nervous system is a critical validation step. This can be achieved through ex vivo analysis of downstream signaling pathways or in vivo imaging techniques like positron emission tomography (PET). For mGluR5 PAMs, measuring the phosphorylation of downstream signaling proteins such as Akt and GSK3β can serve as a biomarker of target engagement.
A study on VU0092273, a close structural analog of this compound, demonstrated a clear relationship between receptor occupancy and efficacy in the AHL model. The ED₅₀ for reversing AHL (11.6 mg/kg) was in close agreement with the ED₅₀ for in vivo receptor occupancy (17.3 mg/kg), with a maximal efficacy observed at approximately 60% receptor occupancy.[4] This suggests that a similar relationship likely exists for this compound.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are crucial. Below are outlines for key in vivo validation experiments.
Pharmacokinetic Analysis in Rodents
Objective: To determine the pharmacokinetic profile of the test compound.
Procedure:
-
Administer the compound (e.g., this compound) to a cohort of rodents (e.g., Sprague-Dawley rats) at a specified dose and route (e.g., 10 mg/kg, i.p.).
-
Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to separate plasma.
-
Homogenize brain tissue.
-
Analyze plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine compound concentrations.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, brain/plasma ratio) using appropriate software.
Amphetamine-Induced Hyperlocomotion Assay
Objective: To assess the antipsychotic-like potential of the test compound.
Procedure:
-
Acclimate rodents to the testing environment (e.g., open-field arenas).
-
Administer the test compound (e.g., this compound at various doses) or vehicle via the desired route (e.g., i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1-2 mg/kg, s.c.) or saline.
-
Immediately place the animals back into the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes) using automated tracking software.
-
Analyze the data to determine the effect of the test compound on amphetamine-induced increases in locomotion.
Western Blot for Downstream Signaling
Objective: To measure target engagement by assessing the phosphorylation of downstream signaling proteins.
Procedure:
-
Dose animals with the test compound or vehicle.
-
At a time point corresponding to peak brain exposure, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex).
-
Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify band intensities and express the results as the ratio of phosphorylated to total protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involved in validating this compound can aid in understanding the overall strategy.
References
- 1. Pharmacokinetics and Distribution over the Blood-Brain Barrier of Zalcitabine (2′,3′-Dideoxycytidine) and BEA005 (2′,3′-Dideoxy-3′-Hydroxymethylcytidine) in Rats, Studied by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Blocking the Effects of mGluR5 Potentiation: A Comparative Guide to Using MTEP
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide on the Antagonism of VU0360172-Induced mGluR5 Activity by MTEP and a Comparison with Alternative Modulators.
This guide provides a comprehensive overview of the use of 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), to block the effects of this compound, a potent positive allosteric modulator (PAM) of the same receptor. This document details the underlying signaling pathways, presents experimental evidence of this antagonism, and offers detailed protocols for replication and further investigation. Additionally, a comparative analysis of MTEP with other mGluR5 NAMs is provided to aid in the selection of appropriate research tools.
Introduction to mGluR5 Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a sophisticated means of fine-tuning receptor activity.
-
This compound is a positive allosteric modulator (PAM) that potentiates the receptor's response to glutamate.
-
MTEP is a negative allosteric modulator (NAM) that reduces the receptor's activity.
The interaction between these two compounds is of significant interest for dissecting the physiological roles of mGluR5 and for the development of novel therapeutics. MTEP, by acting as a NAM, can effectively block the potentiating effects of this compound.
Signaling Pathway of mGluR5
Activation of mGluR5 by glutamate, and potentiation by PAMs like this compound, primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). MTEP, as a NAM, inhibits this entire downstream cascade.
Caption: mGluR5 signaling pathway and points of modulation by this compound and MTEP.
Experimental Evidence: MTEP Blocks this compound Effects
A recent study by Brown et al. (2023) provides direct evidence for the ability of MTEP to block the physiological effects of this compound. The study investigated the role of mGluR5 PAMs in restoring gamma oscillatory power in an ex vivo rat model of schizophrenia. The key finding was that the restorative effects of both this compound and another PAM, VU0409551, were prevented by pre-treatment with MTEP, confirming that the PAMs' effects were mediated through mGluR5.[1]
While this study did not report a specific IC50 value for the blockade, the results qualitatively demonstrate a clear antagonistic relationship between MTEP and this compound.
Experimental Workflow: Ex Vivo Brain Slice Electrophysiology
The following workflow is based on the methodology described by Brown et al. (2023) for assessing the interaction between MTEP and this compound on gamma oscillations in prefrontal cortex slices.[1]
Caption: Workflow for assessing MTEP's blockade of this compound's effects on gamma oscillations.
Quantitative Analysis of MTEP Blockade
To determine the potency of MTEP in blocking this compound's effects, a quantitative in vitro assay is required. A calcium mobilization assay using a cell line stably expressing mGluR5 is a standard method for this purpose. The principle is to measure the extent to which increasing concentrations of MTEP inhibit the potentiation of a glutamate-induced calcium response by a fixed concentration of this compound. This allows for the calculation of an IC50 value for MTEP.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a typical procedure for quantifying the interaction between an mGluR5 NAM and PAM.
-
Cell Culture:
-
HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottomed 384-well plates at a density of 20,000 cells/well.
-
Cells are grown overnight at 37°C in 5% CO2.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
The dye solution is removed, and assay buffer is added.
-
Using a fluorescence imaging plate reader (e.g., FLIPR or FlexStation), baseline fluorescence is measured.
-
A concentration-response curve of MTEP is added to the wells, followed by a fixed, EC20 concentration of glutamate and a fixed concentration of this compound.
-
Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
Data are normalized to the response of glutamate and this compound in the absence of MTEP.
-
A concentration-response curve for MTEP is plotted, and the IC50 value is determined using non-linear regression.
-
Comparison with Alternative mGluR5 NAMs
MTEP is a highly selective and potent mGluR5 NAM, but other compounds with similar mechanisms of action are available. The choice of NAM can depend on the specific experimental context, considering factors like potency, selectivity, and off-target effects.
| Feature | MTEP | MPEP | Fenobam |
| Mechanism | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) |
| Selectivity | Highly selective for mGluR5 over other mGluRs. | Less selective than MTEP; shows some off-target activity at NMDA receptors. | Selective for mGluR5. |
| Potency | High potency (nanomolar range). | High potency, but generally less potent than MTEP. | Potent (nanomolar range). |
| Key Characteristics | Considered a "cleaner" pharmacological tool than MPEP with fewer off-target effects. | The prototypical mGluR5 NAM, widely used in early research. | Clinically tested, with known anxiolytic effects in humans. |
| Reported In Vivo Effects | Anxiolytic, antidepressant, and neuroprotective effects. | Anxiolytic, analgesic, and neuroprotective effects. | Anxiolytic and analgesic effects. |
Conclusion
MTEP serves as a potent and selective tool for blocking the effects of the mGluR5 PAM, this compound. Experimental evidence confirms this antagonistic relationship, and established protocols allow for its quantitative characterization. When selecting a NAM for mGluR5 research, MTEP offers high selectivity, making it a preferred choice over the less specific prototypical compound, MPEP. The availability of multiple NAMs, each with a distinct profile, provides researchers with valuable tools to precisely dissect the complex roles of mGluR5 in health and disease.
References
A Comparative Guide to VU0360172 and Other mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0360172 with other notable mGlu5 PAMs. The focus is on preclinical data, highlighting differences in potency, efficacy, and signaling mechanisms that are critical for research and development in neuropsychiatric and neurological disorders.
Introduction to mGlu5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and plasticity.[1] Positive allosteric modulators of mGlu5 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced therapeutic effect compared to direct agonists, with a lower risk of over-activation and subsequent adverse effects.[2] Consequently, mGlu5 PAMs are being actively investigated for their therapeutic potential in a range of central nervous system disorders, including schizophrenia, anxiety, and cognitive deficits.[2][3]
Comparative In Vitro Pharmacology
The in vitro potency and affinity of mGlu5 PAMs are key parameters for their characterization. The following table summarizes these values for this compound and other well-studied mGlu5 PAMs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | EC50 (nM) | Ki (nM) | Noteworthy In Vitro Characteristics |
| This compound | 16[4][5] | 195[4][5] | Activates both Gαq- and Gβγ-mediated mGlu5 receptor signaling.[6] |
| VU0409551 | 235[7] | - | A "biased" PAM that preferentially stimulates Gαq-mGlu5 receptor signaling.[6] |
| CDPPB | - | - | A well-characterized PAM often used as a reference compound. |
| ADX47273 | - | - | Another widely studied mGlu5 PAM with demonstrated in vivo efficacy. |
In Vivo Efficacy in a Preclinical Model of Schizophrenia
A key study directly compared the efficacy of this compound and the biased modulator VU0409551 in a sub-chronic phencyclidine (PCP) rat model, which recapitulates cognitive deficits observed in schizophrenia.[6]
Novel Object Recognition (NOR) Task
Both this compound and VU0409551 were found to alleviate cognitive deficits in the NOR task in the sub-chronic PCP rat model.[6] While neither compound was effective at lower doses (0.05 and 1 mg/kg), significant improvements in recognition memory were observed at higher doses of 10 and 20 mg/kg for both PAMs.[6]
Differential Effects on Downstream Signaling Pathways
Interestingly, the two PAMs exhibited distinct effects on downstream signaling molecules in the prefrontal cortex (PFC) of the PCP-treated rats.[6] Western blot analysis revealed that VU0409551 significantly decreased the expression of phosphorylated AKT (p-AKT), whereas this compound had a similar effect on phosphorylated MAPK (p-MAPK) levels.[6] These findings suggest that while both compounds can achieve similar behavioral outcomes, they may do so through different intracellular signaling cascades.[6]
Signaling Pathways and Biased Modulation
The differential effects of this compound and VU0409551 on downstream signaling highlight the concept of "biased agonism" or "stimulus bias" in mGlu5 receptor modulation. While both are PAMs, their conformational changes induced in the receptor may lead to preferential coupling to different G-protein subtypes and subsequent signaling cascades.
The diagram above illustrates the canonical Gαq-mediated signaling pathway activated by mGlu5. Both this compound and VU0409551 potentiate this pathway. However, this compound is also known to engage Gβγ signaling, leading to a broader range of downstream effects, which may include the observed modulation of the MAPK pathway. In contrast, VU0409551 shows a bias towards the Gαq pathway.[6]
Experimental Protocols
Sub-chronic Phencyclidine (PCP) Rat Model
The in vivo data presented was obtained using a sub-chronic PCP rat model of schizophrenia. This model is designed to induce cognitive deficits that are relevant to the human condition.
Protocol Details:
-
Animals: Adult female Lister Hooded rats are commonly used.
-
PCP Administration: A typical regimen involves twice-daily intraperitoneal (i.p.) injections of PCP (e.g., 5 mg/kg) for 7 consecutive days.[8][9] A control group receives vehicle injections.
-
Washout Period: Following the final PCP injection, a washout period of at least 7 days is allowed before behavioral testing to ensure that the acute effects of the drug have dissipated.[8][9]
Novel Object Recognition (NOR) Test Protocol
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
Protocol Details:
-
Apparatus: An open-field arena.
-
Habituation: Animals are habituated to the empty arena for a set period (e.g., 10 minutes) on the day before the test.
-
Acquisition Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration (e.g., 3-5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific inter-trial interval (ITI), which can range from minutes to hours (e.g., 1 hour).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set time (e.g., 3-5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[10]
Western Blot Protocol for p-AKT and p-MAPK
Protocol Details:
-
Tissue Preparation: Following euthanasia, the prefrontal cortex (PFC) is rapidly dissected, and protein lysates are prepared.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and phosphorylated MAPK (p-MAPK), as well as total AKT and total MAPK as loading controls.
-
The membrane is then washed and incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands corresponding to p-AKT and p-MAPK is quantified and normalized to the intensity of the total AKT and total MAPK bands, respectively.[11][12][13]
Conclusion
This compound is a potent mGlu5 PAM that demonstrates efficacy in preclinical models of cognitive impairment. Its comparison with the biased modulator VU0409551 reveals important insights into the nuanced pharmacology of mGlu5 PAMs. While both compounds can produce similar behavioral effects, their differential engagement of downstream signaling pathways (AKT vs. MAPK) suggests that the therapeutic and potential adverse effect profiles of mGlu5 PAMs may be fine-tuned by targeting specific signaling cascades. This highlights the importance of characterizing the full signaling profile of novel mGlu5 modulators in drug discovery and development. Further research is warranted to elucidate the precise mechanisms by which biased and non-biased mGlu5 PAMs exert their effects and to determine the clinical implications of these different signaling profiles.
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating mGlu5 Receptor Engagement by VU0360172: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), with other relevant allosteric modulators. The performance of these compounds is supported by experimental data, and detailed protocols for key validation assays are provided to facilitate the replication and extension of these findings.
Introduction to mGlu5 and Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability.[1] It is a key target for drug discovery in various neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a sophisticated approach to fine-tune receptor activity.[2] Positive allosteric modulators (PAMs) potentiate the receptor's response to glutamate, while negative allosteric modulators (NAMs) reduce it. This compound is a potent and selective mGlu5 PAM that binds to the same allosteric site as the well-characterized NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP).[3]
Comparative Analysis of mGlu5 Allosteric Modulators
The efficacy and affinity of this compound are best understood in the context of other widely used mGlu5 modulators. The following tables summarize key quantitative data for a selection of mGlu5 PAMs and NAMs.
Positive Allosteric Modulators (PAMs)
| Compound | Type | EC50 | Ki | Notes |
| This compound | PAM | 16 nM[4] | 195 nM[5] | Potent and selective for mGlu5. |
| CDPPB | PAM | 27 nM (human)[6] | - | Blood-brain barrier permeable with in vivo activity.[6] |
| ADX-47273 | PAM | 170 nM[1][2] | 4.3 µM[1][2] | Brain-penetrant with antipsychotic-like and procognitive effects.[7] |
| CPPHA | PAM | 0.14 µM[4] | > 10 µM | Binds to a site distinct from the MPEP site. |
Negative Allosteric Modulators (NAMs)
| Compound | Type | IC50 / Ki | Notes |
| MPEP | NAM | IC50 = 36 nM[8][9] | Prototypical mGlu5 NAM, binds to the common allosteric site.[10] |
| MTEP | NAM | Ki = 42 nM[1] | Considered to have greater selectivity for mGlu5 than MPEP.[11] |
Experimental Validation of mGlu5 Engagement
Validating the engagement of a compound with the mGlu5 receptor requires a multi-faceted approach, typically involving binding assays and functional assays that measure downstream signaling events.
Signaling Pathway of mGlu5 Activation
Upon binding of glutamate and a PAM like this compound, the mGlu5 receptor activates a Gq/11 G-protein. This initiates a signaling cascade involving Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). A key downstream consequence of this pathway is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Workflow for Validation
A typical workflow to validate a novel mGlu5 modulator involves a series of experiments to confirm binding to the receptor and to characterize its functional effect on downstream signaling.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a test compound for the mGlu5 receptor by measuring its ability to compete with a radiolabeled ligand that binds to a known allosteric site (e.g., the MPEP site).
Materials:
-
HEK293 cells stably expressing the mGlu5 receptor.
-
[3H]-MPEP or a similar radiolabeled antagonist for the MPEP site.
-
Test compound (e.g., this compound) and unlabeled MPEP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold Assay Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-mGlu5 cells and homogenize in ice-cold buffer. Centrifuge to pellet the cell membranes and resuspend in Assay Buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled MPEP (for determining non-specific binding).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a PAM to potentiate the glutamate-induced increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the mGlu5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Krebs buffer).
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Plate HEK293-mGlu5 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a solution of the dye for approximately 1-2 hours at 37°C.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection: Inject a sub-maximal (EC20) concentration of glutamate and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the potentiation of the glutamate response against the test compound concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following mGlu5 receptor activation, to confirm the functional consequence of receptor engagement.
Materials:
-
Cells expressing mGlu5 (e.g., primary neurons or HEK293-mGlu5 cells).
-
Glutamate and test compound (e.g., this compound).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Treat cells with the test compound and/or glutamate for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK to determine the level of ERK1/2 phosphorylation.
References
- 1. ADX-47273 - Forlabs Website [forlabs.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0360172 Effects: A Comparative Guide to mGluR5 Positive Allosteric Modulators in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the mGluR5 positive allosteric modulator (PAM) VU0360172 and its alternatives, supported by experimental data from various cell lines.
This guide provides a comprehensive cross-validation of the effects of this compound, a widely studied metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM). The performance of this compound is compared with other notable mGluR5 PAMs, including VU0424465, VU0409551, 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), and 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE). The analysis focuses on their effects on receptor activation and regulation in different cellular contexts, including recombinant cell lines and primary neuronal cultures.
Comparative Analysis of Cellular Effects
The functional activity of this compound and its alternatives has been primarily assessed through their ability to potentiate the response of mGluR5 to an orthosteric agonist, typically glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG), leading to intracellular calcium mobilization. Furthermore, their capacity to induce or enhance receptor desensitization has been investigated to understand the nuances of their modulatory actions. The effects of these PAMs have been shown to be cell-type dependent, highlighting the importance of cross-validation in different cellular systems.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its alternatives in modulating mGluR5 activity in Human Embryonic Kidney 293 (HEK293) cells stably expressing mGluR5, as well as in primary murine striatal and cortical neurons.
Table 1: Potency of mGluR5 PAMs in Potentiating Agonist-Induced Intracellular Calcium Mobilization in HEK293-mGluR5 Cells
| Compound | EC50 (nM) for Potentiation |
| This compound | Data not consistently reported |
| VU0424465 | Data not consistently reported |
| VU0409551 | Data not consistently reported |
| CDPPB | 45 |
| DPFE | Data not consistently reported |
Note: EC50 values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of glutamate or DHPG.
Table 2: Effects of mGluR5 PAMs on Receptor Desensitization in Different Cell Lines
| Compound | Intrinsic Desensitization (alone) in HEK293-mGluR5 Cells | Enhancement of DHPG-Induced Desensitization in HEK293-mGluR5 Cells | Intrinsic Desensitization (alone) in Striatal Neurons | Enhancement of DHPG-Induced Desensitization in Striatal Neurons | Intrinsic Desensitization (alone) in Cortical Neurons | Enhancement of DHPG-Induced Desensitization in Cortical Neurons |
| This compound | No | Yes | Yes | Yes | Yes | Yes |
| VU0424465 | Yes | Yes | Yes | Yes | Yes | Yes |
| VU0409551 | Yes | Yes | Yes | Yes | No | Yes |
| CDPPB | No | Yes | Yes | Yes | No | No |
| DPFE | No | Yes | Yes | Yes | No | Yes |
Signaling Pathways and Experimental Workflows
The primary signaling pathway investigated for these mGluR5 PAMs is the Gq-coupled pathway, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent intracellular calcium mobilization. Some studies also allude to differential engagement of downstream pathways, such as the AKT and MAPK/ERK signaling cascades, which could underlie their distinct in vivo effects.
The general workflow for evaluating these compounds involves cell culture, compound application, and subsequent measurement of a cellular response, such as calcium flux or protein phosphorylation.
The differential effects of these PAMs on receptor desensitization suggest a "biased modulation" of the mGluR5 receptor, where the conformation stabilized by the PAM influences not only the potentiation of the agonist response but also the subsequent regulatory processes.
Experimental Protocols
Cell Culture
-
HEK293-mGluR5 Cells: Human Embryonic Kidney 293 cells stably expressing rat or human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Primary Murine Neuronal Cultures: Cortical and striatal neurons are prepared from embryonic day 15-18 mouse brains. Tissues are dissected, dissociated using papain or trypsin, and plated on poly-D-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.
Intracellular Calcium Mobilization Assay
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. A baseline fluorescence reading is taken. The PAM is then added at various concentrations, followed by the addition of an EC20 concentration of an agonist (e.g., DHPG).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence plate reader (e.g., FlexStation or FLIPR). Data are typically recorded as relative fluorescence units (RFU).
-
Data Analysis: The increase in fluorescence over baseline is calculated. For PAM potentiation, data are normalized to the response of the agonist alone, and EC50 values are determined by fitting the data to a four-parameter logistic equation.
Receptor Desensitization Assay
-
Initial Stimulation: After dye loading and washing, cells are first stimulated with either the PAM alone or an agonist (e.g., an EC80 concentration of DHPG) in the presence or absence of the PAM for a defined period (e.g., 5-15 minutes).
-
Washout: The stimulating solution is removed, and cells are washed with assay buffer.
-
Second Stimulation: Cells are then re-stimulated with a maximal concentration of the agonist (e.g., EC100 of DHPG).
-
Fluorescence Measurement and Analysis: The peak fluorescence response to the second stimulation is measured. Desensitization is quantified as the percentage reduction in the response to the second stimulation compared to the response in naive cells (cells not subjected to the initial stimulation).
AKT and MAPK/ERK Signaling Assays
-
Cell Treatment: Cells are treated with the mGluR5 PAMs at various concentrations for specific time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of AKT and ERK1/2.
-
Detection and Quantification: After incubation with horseradish peroxidase-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Assessing the Specificity of VU0360172 for the mGlu5 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Its performance is objectively compared with other selective mGlu5 PAMs, VU0409551 and CDPPB, supported by experimental data to inform compound selection in preclinical research.
This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor, a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders.[1] This guide delves into the specificity profile of this compound, presenting its activity at the mGlu5 receptor alongside its profile at other mGlu receptor subtypes and a broad range of off-target receptors and ion channels. To provide a clear benchmark, its performance is contrasted with two other well-characterized mGlu5 PAMs: VU0409551 and CDPPB.
Comparative Analysis of mGlu5 PAMs
The table below summarizes the potency of this compound, VU0409551, and CDPPB at the mGlu5 receptor. Potency is a critical parameter for a research compound, indicating the concentration required to elicit a half-maximal response (EC50).
| Compound | mGlu5 EC50 (nM) |
| This compound | 16 |
| VU0409551 | 260 |
| CDPPB | ~27[2] |
Selectivity Profile
A crucial aspect of a high-quality chemical probe is its selectivity for the intended target over other related and unrelated biological targets. Off-target activity can lead to confounding experimental results and potential side effects.
VU0409551: This compound has been extensively profiled and is reported to be highly selective for mGlu5 over other mGlu receptor subtypes (mGlu1-4, 6-8) and a panel of 66 other receptors and ion channels at concentrations up to 10 µM.
CDPPB: Studies have shown that CDPPB is selective for mGlu5, with no activity observed at other mGlu receptor subtypes at concentrations up to 10 µM.[2]
Signaling Pathways and Experimental Workflows
To understand the context of how these compounds are evaluated, it is important to visualize the underlying biological and experimental frameworks.
mGlu5 Receptor Signaling Pathway
Activation of the mGlu5 receptor, a Gq-coupled receptor, initiates a canonical signaling cascade. The binding of glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events modulate downstream cellular processes, including the activity of other signaling pathways like the extracellular signal-regulated kinase (ERK) pathway, and can influence the function of other receptors, such as the NMDA receptor.
Experimental Workflow for Assessing PAM Specificity
The specificity of an mGlu5 PAM is typically assessed through a series of in vitro assays. The process begins with a primary functional screen to identify compounds that potentiate the mGlu5 response. This is followed by secondary assays to confirm potency and determine the mode of action. Finally, a broad panel of counter-screens is used to evaluate selectivity against other receptors and ion channels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of mGlu5 PAM specificity.
Calcium Mobilization Assay
This functional assay is a primary method to determine the potency (EC50) of a PAM. It measures the increase in intracellular calcium concentration following receptor activation in the presence of the modulator.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (PAM) is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of glutamate.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
4. Data Analysis:
-
The peak fluorescence response is normalized to the response elicited by a maximal concentration of glutamate.
-
EC50 values for the PAM are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Radioligand Binding Assay
This assay is used to determine if a PAM binds to a known allosteric site on the receptor, such as the site occupied by the negative allosteric modulator (NAM) MPEP.
1. Membrane Preparation:
-
Cells expressing the mGlu5 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well filter plate, the membrane preparation is incubated with a radiolabeled ligand that binds to the allosteric site (e.g., [3H]MPEP or [3H]methoxyPEPy) at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled test compound (PAM) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., MPEP).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent mGlu5 PAM. While its selectivity is widely accepted, a publicly available, comprehensive screening panel would further solidify its position as a specific research tool. In comparison, VU0409551 and CDPPB offer well-documented selectivity profiles, making them valuable alternatives for studies requiring stringent control over off-target effects. The choice of which PAM to use will depend on the specific requirements of the experiment, including the desired potency and the level of selectivity assurance needed. The provided experimental protocols offer a foundation for researchers to design and interpret their own studies on mGlu5 modulation.
References
In Vivo Validation of VU0360172's Anxiolytic-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic-like effects of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), with established anxiolytic agents. The data presented is based on preclinical in vivo studies, offering insights into the potential therapeutic utility of this compound for anxiety disorders.
Executive Summary
This compound has demonstrated promising anxiolytic-like properties in rodent models. As a selective mGlu5 PAM, its mechanism of action offers a novel approach to anxiety treatment compared to traditional benzodiazepines and serotonin-targeting agents. This guide summarizes the available experimental data, compares its efficacy to diazepam and buspirone, and provides detailed experimental protocols for the key behavioral assays used in its validation.
Mechanism of Action: A Novel Approach to Anxiolysis
This compound is a positive allosteric modulator of the mGlu5 receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a different site and enhance the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system is a key differentiator from classic anxiolytics. The anxiolytic effects of this compound are thought to be mediated by its influence on GABAergic transmission, particularly in brain regions associated with fear and anxiety.[1][2]
dot
Caption: Signaling pathway of this compound as an mGlu5 PAM.
Comparative Efficacy: Performance in Preclinical Anxiety Models
The anxiolytic potential of this compound has been evaluated in various rodent behavioral assays. Below is a summary of its performance compared to the well-established anxiolytics, diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor partial agonist).
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Table 1: Elevated Plus Maze Performance
| Compound | Dose Range | Species | Key Findings |
| This compound | Data not publicly available | Rat | While the parent publication mentions anxiolytic-like activity, specific data from the EPM test for this compound is not detailed. |
| Diazepam | 1.0 - 5.0 mg/kg | Rat/Mouse | Consistently increases the percentage of time spent and entries into the open arms.[3] |
| Buspirone | 1.0 - 10 mg/kg | Mouse | Shows variable and sometimes anxiogenic-like effects in the EPM.[4][5][6] |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Table 2: Light-Dark Box Test Performance
| Compound | Dose Range | Species | Key Findings |
| This compound | Data not publicly available | Rat/Mouse | Specific quantitative data for this compound in the light-dark box test is not available in the public domain. |
| Diazepam | 1.0 - 2.0 mg/kg | Mouse | Significantly increases time spent in the light compartment. |
| Buspirone | 0.5 - 2.0 mg/kg | Mouse | Increases time spent in the light compartment, indicative of anxiolytic activity. |
Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors. A reduction in the number of marbles buried is considered an anxiolytic or anti-compulsive effect.
Table 3: Marble Burying Test Performance
| Compound | Dose Range | Species | Key Findings |
| This compound | Data not publicly available | Mouse | Data on the effect of this compound in the marble burying test is not currently published. |
| Diazepam | 1.0 - 5.0 mg/kg | Mouse | Dose-dependently decreases the number of marbles buried.[7] |
| Buspirone | Data not publicly available | Mouse | Limited public data available for buspirone in this specific assay. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Elevated Plus Maze (EPM) Protocol
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session using an overhead video camera.
-
The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
Primary measures recorded are the time spent in the open and closed arms, and the number of entries into each arm.
dot```dot digraph "Elevated_Plus_Maze_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; habituation [label="Habituation (60 min)"]; placement [label="Place animal in\ncenter of maze"]; recording [label="Record behavior\n(5 min)"]; removal [label="Remove animal"]; cleaning [label="Clean maze"]; analysis [label="Data Analysis\n(Time in arms, entries)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> habituation; habituation -> placement; placement -> recording; recording -> removal; removal -> cleaning; cleaning -> analysis; analysis -> end; }
Caption: Comparison of the mechanisms of different anxiolytics.
Further research is warranted to fully characterize the anxiolytic profile of this compound. Head-to-head studies with established anxiolytics in a battery of behavioral tests, including those measuring different aspects of anxiety (e.g., generalized anxiety, panic, phobia), will be crucial. Additionally, exploring the potential for synergistic effects with other anxiolytic agents could open new avenues for treatment. The continued investigation of mGlu5 PAMs like this compound holds significant promise for the development of novel and improved therapies for anxiety disorders.
References
- 1. Activation of amygdalar metabotropic glutamate receptors modulates anxiety, and risk assessment behaviors in ovariectom… [ouci.dntb.gov.ua]
- 2. Discovery of positive allosteric modulators for the metabotropic glutamate receptor subtype 5 from a series of N-(1,3-diphenyl-1H- pyrazol-5-yl)benzamides that potentiate receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like activity of pregabalin in the Vogel conflict test in α2δ-1 (R217A) and α2δ-2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to the mGlu5 PAM VU0360172
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0360172 with an alternative PAM, VU0409551. The data presented is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. This document includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Comparative Performance of mGlu5 PAMs
This compound and VU0409551 have been directly compared for their efficacy in reversing cognitive deficits in a sub-chronic phencyclidine (scPCP) rat model of schizophrenia. Both compounds were found to significantly alleviate cognitive impairment at doses of 10 and 20 mg/kg, as measured by the Novel Object Recognition (NOR) test.[1][2] However, they exhibited differential effects on downstream signaling molecules, suggesting distinct mechanisms of action.[1][2]
| Compound | Dose (mg/kg) | Effect on Novel Object Recognition (NOR) | Effect on p-AKT Expression | Effect on p-MAPK Expression |
| This compound | 10 | Significant reversal of scPCP-induced deficits | No significant effect | Significant decrease in scPCP-induced increase |
| VU0409551 | 10 | Significant reversal of scPCP-induced deficits | Significant decrease in scPCP-induced increase | No significant effect |
Other studies have characterized the in vitro profiles of various mGlu5 PAMs, including CDPPB, highlighting differences in their potency and agonist activity. For instance, in Chinese hamster ovary cells expressing human mGluR5, CDPPB potentiated threshold responses to glutamate with an EC50 value of approximately 27 nM and exhibited agonist-like activity at higher concentrations.[3]
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is designed to assess recognition memory in rats, a key measure of cognitive function.
-
Habituation: Individually house rats and handle them for several days before the experiment. On the day before testing, allow each rat to freely explore the empty testing arena (e.g., a 40cm x 40cm x 40cm open field) for 5-10 minutes to acclimate.
-
Familiarization/Training Phase (T1): Place two identical objects in the testing arena. Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object, accompanied by sniffing or touching.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring both the familiar and the novel object for a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
GABA Uptake Assay in Synaptosomes
This assay measures the uptake of gamma-aminobutyric acid (GABA) into isolated nerve terminals (synaptosomes), providing insights into the modulation of GABAergic neurotransmission.
Procedure: [9][10][11][12][13]
-
Synaptosome Preparation: Isolate synaptosomes from the brain region of interest (e.g., thalamus or cortex) using standard subcellular fractionation techniques.
-
Uptake Initiation: Pre-incubate the synaptosomal suspension in a physiological buffer. Initiate the uptake by adding a known concentration of [3H]GABA (radiolabeled GABA).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 1, 5, 10 minutes).
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting. This value represents the amount of [3H]GABA taken up by the synaptosomes.
-
Data Analysis: Express the results as the rate of GABA uptake (e.g., in nmol/mg protein/min). Compare the uptake rates between different experimental conditions (e.g., control vs. drug-treated).
Western Blotting for Phosphorylated AKT and MAPK
This technique is used to quantify the levels of phosphorylated (activated) forms of the signaling proteins AKT and MAPK in brain tissue samples.
Procedure: [14][15][16][17][18]
-
Tissue Homogenization: Dissect the brain region of interest (e.g., prefrontal cortex) and homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-AKT or anti-p-MAPK).
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensity and normalize it to a loading control (e.g., total AKT, total MAPK, or a housekeeping protein like β-actin) to determine the relative levels of the phosphorylated protein.
Signaling Pathways and Experimental Workflows
mGlu5 Receptor Signaling Cascade
The following diagram illustrates the canonical signaling pathway activated by mGlu5 receptors and the points of modulation by this compound and VU0409551.
Caption: mGlu5 receptor signaling pathway.
Novel Object Recognition Experimental Workflow
The diagram below outlines the key steps in the Novel Object Recognition (NOR) test.
Caption: Novel Object Recognition workflow.
Western Blotting Experimental Workflow
This diagram provides a step-by-step overview of the Western blotting procedure.
Caption: Western Blotting workflow.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and this compound on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
Safety Operating Guide
Navigating the Disposal of VU0360172: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound VU0360172 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.
As a selective positive allosteric modulator of the mGlu5 receptor, this compound is a valuable tool in neuroscience research.[1][2][3] However, like all chemical reagents, it requires careful handling throughout its lifecycle, including proper disposal. The absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions necessitates a cautious approach based on general principles of laboratory chemical waste management.
Key Compound Information
A summary of the available quantitative data for this compound hydrochloride is presented below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Weight | 330.78 g/mol | Tocris Bioscience[1], R&D Systems |
| Formula | C18H15FN2O.HCl | Tocris Bioscience[1], R&D Systems |
| Purity | ≥98% (HPLC) | Tocris Bioscience[1], R&D Systems |
| Solubility in DMSO | 50 mM | R&D Systems |
| Solubility in Ethanol | 25 mM | R&D Systems |
| Storage Temperature | +4°C | Tocris Bioscience[1], R&D Systems |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This methodology is based on standard practices for handling research chemicals of unknown toxicity and environmental impact.
Objective: To safely dispose of this compound in solid form and in solution while minimizing exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled hazardous waste container (for solid waste).
-
Labeled hazardous waste container (for liquid waste, compatible with the solvent used).
-
Chemical fume hood.
-
Spill kit.
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment for the disposal process. Given the lack of specific toxicity data, treat this compound as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Work Area: Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Disposal of Solid this compound:
-
Carefully transfer any unwanted solid this compound into a clearly labeled hazardous waste container designated for solid chemical waste.
-
Ensure the container is properly sealed and stored in a designated waste accumulation area.
-
-
Disposal of this compound Solutions:
-
Do not dispose of solutions containing this compound down the drain.
-
Pour the waste solution into a designated, clearly labeled hazardous waste container for liquid chemical waste. The container must be compatible with the solvent (e.g., DMSO, ethanol).
-
Keep the liquid waste container sealed when not in use and store it in a secondary containment bin within a designated waste accumulation area.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate as hazardous liquid waste.
-
After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for empty chemical containers.
-
-
Waste Pickup: Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
It is imperative to adhere to the waste disposal guidelines established by your institution's Environmental Health and Safety department, as these are designed to comply with local, state, and federal regulations. In the absence of specific manufacturer guidance, a conservative approach that treats the compound as hazardous is the most responsible course of action.
References
Essential Safety and Logistical Information for Handling VU0360172
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of VU0360172.
This document provides crucial safety protocols and logistical guidance for the handling of this compound, a potent and selective positive allosteric modulator of the mGlu5 receptor. While the available Safety Data Sheet (SDS) from some suppliers may classify this compound as non-hazardous, it is imperative to treat all research chemicals with a high degree of caution, especially those with known biological activity and limited toxicological data. The following procedures are based on a conservative approach to laboratory safety, prioritizing the well-being of all personnel.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and the lack of extensive toxicity data, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Task Example | Minimum Required PPE |
| Low | - Transporting sealed containers- Visual inspection of containers | - Standard laboratory coat- Safety glasses |
| Medium | - Weighing of solid compound- Preparation of stock solutions- Performing dilutions | - Standard laboratory coat (fully buttoned)- Chemical splash goggles- Nitrile gloves (double-gloving recommended) |
| High | - Handling of open solutions for extended periods- Potential for aerosol generation | - Barrier laboratory coat- Chemical splash goggles and a face shield- Chemically resistant gloves (e.g., Silver Shield under nitrile gloves) |
Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize exposure and ensure the integrity of the compound. The following diagram illustrates the recommended operational plan for handling this compound in a laboratory setting.
-
Pre-Weighing Preparation: Don appropriate PPE (lab coat, chemical splash goggles, and double nitrile gloves). Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.
-
Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound solid into the tube. Record the exact weight.
-
Dissolution: In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For example, for 3.3078 mg of this compound (Molecular Weight: 330.78 g/mol ), add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Signaling Pathway of mGlu5 Receptor
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). Understanding its mechanism of action is crucial for experimental design. The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste | - Collect in a dedicated, sealed container labeled "this compound Solid Waste".- Store in a designated chemical waste area. | - Dispose of as chemical waste through an approved hazardous waste contractor. |
| Liquid Waste (Solutions) | - Collect in a sealed, leak-proof container labeled "this compound Liquid Waste".- Do not mix with other chemical waste streams unless compatibility is confirmed. | - Dispose of as chemical waste through an approved hazardous waste contractor. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a puncture-resistant container lined with a chemical waste bag.- Label clearly as "this compound Contaminated Sharps/Labware". | - Dispose of as chemical waste through an approved hazardous waste contractor. |
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent (e.g., ethanol or isopropanol) to remove any residual compound, followed by a thorough wash with laboratory detergent and rinsing with deionized water. The initial solvent rinse should be collected as chemical waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment while maintaining the integrity of their experimental work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
